Fumarate hydratase-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (3S,3aR)-3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-3-33-26(32)27-16-8-7-11-23(27)29(25(31)22(27)17-24(30)28-2)18-19-12-14-21(15-13-19)20-9-5-4-6-10-20/h4-6,9-15,22H,3,7-8,16-18H2,1-2H3,(H,28,30)/t22-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGLXHHVYNTCPD-AJTFRIOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC=C1N(C(=O)C2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CCCC=C1N(C(=O)[C@H]2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fumarate Hydratase-IN-1: A Potent Modulator of the TCA Cycle and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Its role extends beyond central carbon metabolism, with deficiencies being linked to hereditary leiomyomatosis and renal cell cancer (HLRCC). Fumarate hydratase-IN-1 is a cell-permeable small molecule that serves as a potent and specific inhibitor of fumarate hydratase. This technical guide provides a comprehensive overview of the function of this compound in the TCA cycle, its mechanism of action, and its downstream effects on cellular signaling pathways. This document is intended to be a valuable resource for researchers in metabolism, oncology, and immunology, as well as for professionals involved in drug discovery and development.
Mechanism of Action of this compound
This compound is a prodrug that, upon entering the cell, is hydrolyzed to its active carboxylic acid form. This active metabolite acts as a competitive inhibitor of fumarate hydratase[1]. By binding to the active site of the enzyme, it directly competes with the endogenous substrate, fumarate, thereby blocking its conversion to L-malate. This inhibition leads to a disruption of the TCA cycle and a significant accumulation of intracellular fumarate[1][2].
Quantitative Data Summary
The inhibitory and biological activities of this compound have been characterized by several key quantitative parameters. These values are essential for designing and interpreting experiments involving this inhibitor.
| Parameter | Value | Cell Line/System | Notes | Reference |
| Ki (competitive inhibition) | 4.5 µM | Isolated from SW620 cells | This value is for the active carboxylic acid form of this compound. | [1] |
| Mean IC50 (Antiproliferative Activity) | 2.2 µM | SW620, ACHN, HCT-116, PC3, and SK-MEL-28 cancer cell lines | Demonstrates the inhibitor's effect on cancer cell growth. | [3] |
| IC50 (Oxygen Consumption Rate) | 2.2 µM | SW620 cells (in the absence of glucose) | Highlights the nutrient-dependent cytotoxicity and impact on mitochondrial respiration. | [4] |
Impact on the TCA Cycle and Downstream Signaling
The primary consequence of this compound action is the intracellular accumulation of fumarate, an oncometabolite that profoundly influences various cellular processes.
Signaling Pathways Affected by Fumarate Accumulation
The accumulation of fumarate due to the inhibition of fumarate hydratase by this compound triggers a cascade of downstream signaling events. These pathways play crucial roles in cancer progression and immune response.
Caption: Inhibition of Fumarate Hydratase by this compound leads to fumarate accumulation, activating HIF-1α and innate immune signaling.
Accumulated fumarate acts as a competitive inhibitor of prolyl hydroxylases (PHDs), enzymes that require α-ketoglutarate as a cofactor. PHDs are responsible for hydroxylating HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. By inhibiting PHDs, fumarate stabilizes HIF-1α even under normoxic conditions (a state known as pseudohypoxia). Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis (e.g., VEGF) and glycolysis (e.g., GLUT1), promoting a metabolic shift towards aerobic glycolysis (the Warburg effect) and supporting tumor growth.
Recent studies have revealed a novel role for fumarate in modulating innate immunity. Fumarate accumulation has been shown to induce the release of mitochondrial DNA (mtDNA) and mitochondrial RNA (mtRNA) into the cytosol.
-
cGAS-STING Pathway: Cytosolic mtDNA is sensed by the cyclic GMP-AMP synthase (cGAS), which synthesizes cyclic GMP-AMP (cGAMP). cGAMP then activates the stimulator of interferon genes (STING), leading to the production of type I interferons and an inflammatory response.
-
TLR7/RIG-I/MDA5 Pathway: Cytosolic mtRNA can be recognized by RNA sensors such as Toll-like receptor 7 (TLR7), retinoic acid-inducible gene I (RIG-I), and melanoma differentiation-associated protein 5 (MDA5), which also triggers the production of type I interferons.
This activation of innate immune pathways can have complex, context-dependent effects on the tumor microenvironment.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines of key experimental protocols.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound.
Caption: A typical workflow for investigating the cellular effects of this compound.
In Vitro Fumarate Hydratase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of fumarate hydratase. A coupled spectrophotometric assay is commonly used.
-
Principle: The conversion of fumarate to L-malate by fumarate hydratase is coupled to the oxidation of L-malate to oxaloacetate by malate dehydrogenase (MDH). This second reaction involves the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
-
Protocol Outline (based on Takeuchi et al., 2015):
-
Enzyme Source: Fumarate hydratase can be purified from a relevant source or commercially obtained.
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing L-malate dehydrogenase, NAD+, and the test compound (the hydrolyzed, active form of this compound).
-
Initiation: Start the reaction by adding the substrate, fumarate.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. A Lineweaver-Burk plot can be used to determine the mode of inhibition and the inhibition constant (Ki).
-
Cell Viability and Proliferation Assays
These assays assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines.
-
Principle: Various methods can be used to measure cell viability, including those based on metabolic activity (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo).
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO). To investigate nutrient-dependent effects, cells can be cultured in media with and without glucose.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Perform the chosen viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Measurement of Cellular Oxygen Consumption Rate (OCR)
This assay measures the effect of this compound on mitochondrial respiration.
-
Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the rate at which cells consume oxygen in real-time.
-
Protocol Outline:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Pre-treat the cells with this compound for a defined period.
-
Assay: Place the cell plate in the Seahorse analyzer and measure the basal OCR. Subsequently, mitochondrial function can be further interrogated by the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Data Analysis: Calculate the OCR and other mitochondrial parameters (e.g., basal respiration, ATP production-linked respiration, maximal respiration).
-
Analysis of Signaling Pathways
-
Western Blotting: This technique is used to detect changes in the protein levels and activation status of key signaling molecules.
-
Protocol Outline:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., HIF-1α, STING, phospho-STING, TBK1, phospho-TBK1) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
-
-
Quantitative Real-Time PCR (qRT-PCR): This method is used to measure changes in the gene expression of downstream targets.
-
Protocol Outline:
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and reverse transcribe it into cDNA.
-
qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IFNB1, VEGFA, SLC2A1/GLUT1) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
-
Conclusion
This compound is a valuable research tool for investigating the roles of the TCA cycle and the oncometabolite fumarate in health and disease. Its ability to potently and specifically inhibit fumarate hydratase allows for the precise dissection of downstream signaling pathways, including the HIF-1α and innate immune responses. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cancer metabolism, immunology, and beyond. Further research into the nuanced effects of this inhibitor will undoubtedly continue to uncover fundamental aspects of cellular regulation and may pave the way for novel therapeutic strategies.
References
- 1. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
Fumarate Hydratase-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle, has emerged as a critical target in cancer metabolism. Its deficiency leads to the accumulation of fumarate, an oncometabolite that drives tumorigenesis through various mechanisms, including the stabilization of hypoxia-inducible factor (HIF) and epigenetic reprogramming. Fumarate hydratase-IN-1 is a cell-permeable small molecule inhibitor of fumarase, demonstrating potent anti-proliferative activity in cancer cells, particularly under conditions of glucose deprivation. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, experimental protocols, and the downstream consequences of its inhibitory activity.
Introduction to Fumarate Hydratase and this compound
Fumarate hydratase (fumarase) is a crucial enzyme in the mitochondrial TCA cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2] Beyond its role in central carbon metabolism, FH also plays a part in the cytosolic fumarate pool and has been implicated in the DNA damage response.[2] Genetic inactivation of FH is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC), a syndrome characterized by the development of benign tumors of the smooth muscle and an aggressive form of kidney cancer.[3]
This compound is a potent and cell-permeable inhibitor of fumarase.[4][5] It acts as a prodrug, with the ethyl ester form facilitating cell entry. Once inside the cell, it is hydrolyzed by intracellular esterases to its active carboxylic acid form, which competitively inhibits fumarase.[6][7] This inhibition leads to a metabolic shift and exhibits nutrient-dependent cytotoxicity, showing increased efficacy in cancer cells grown in the absence of glucose.[4][8]
Biochemical and Physicochemical Properties
A summary of the key quantitative data for this compound and its active acid form is presented in the tables below.
| Compound | Parameter | Value | Cell Lines | Reference |
| This compound (Ester Prodrug) | Mean IC50 | 2.2 µM | SW620, ACHN, HCT-116, PC3, SK-MEL-28 | [5] |
| This compound (Ester Prodrug) | IC50 (OCR) | 2.2 µM | SW620 (in the absence of glucose) | [8] |
Table 1: Cellular Activity of this compound
| Compound | Parameter | Value | Notes | Reference |
| Active Carboxylic Acid Metabolite | Ki | 4.5 µM | Competitive inhibition of fumarate hydratase | [6] |
Table 2: In Vitro Enzymatic Inhibition
| Property | Value | Reference |
| Molecular Formula | C27H30N2O4 | [9] |
| Molecular Weight | 446.54 g/mol | [9] |
| CAS Number | 1644060-37-6 | [9] |
| Appearance | Solid | [4] |
| Solubility | DMSO: 30 mg/mL (67.18 mM) (Sonication recommended) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.48 mM) (Sonication recommended) | [9] |
Table 3: Physicochemical Properties of this compound
Mechanism of Action and Signaling Pathways
This compound is a competitive inhibitor of fumarase.[7] Its active carboxylic acid form competes with the endogenous substrate, fumarate, for binding to the active site of the enzyme. This inhibition blocks the conversion of fumarate to malate, leading to the accumulation of intracellular fumarate.
The accumulation of fumarate has several downstream consequences that contribute to its anti-tumor effects:
-
Pseudohypoxia: Fumarate competitively inhibits 2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[1] PHDs are responsible for marking the alpha subunit of hypoxia-inducible factor (HIF) for degradation under normoxic conditions. Inhibition of PHDs leads to the stabilization and activation of HIF-1α, even in the presence of normal oxygen levels, a phenomenon known as pseudohypoxia.[2] Activated HIF-1α then promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival.
-
Epigenetic Reprogramming: The accumulation of fumarate can also inhibit other 2-oxoglutarate-dependent dioxygenases, such as histone and DNA demethylases. This leads to global changes in histone and DNA methylation, altering gene expression patterns and contributing to tumorigenesis.[5]
-
Metabolic Rewiring: Inhibition of the TCA cycle by this compound forces cancer cells to rely more heavily on glycolysis for ATP production. This increased glycolytic flux is a hallmark of many cancers (the Warburg effect) and explains the observed nutrient-dependent cytotoxicity, where the inhibitor is more effective in the absence of glucose.[4][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fumarase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
Principle: The enzymatic activity of fumarase is determined by a coupled enzymatic reaction. Fumarase converts fumarate to L-malate, which is then oxidized by malate dehydrogenase to produce NADH. The NADH reduces a tetrazolium salt (MTT) to a colored formazan product, which can be measured spectrophotometrically at 565 nm. The rate of formazan production is proportional to the fumarase activity.
Materials:
-
Fumarase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Fumarate Substrate Solution
-
Malate Dehydrogenase
-
NAD+
-
MTT Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Tissue Homogenate: Homogenize tissue in ice-cold Fumarase Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Cell Lysate: Harvest cells and resuspend in ice-cold Fumarase Assay Buffer. Lyse the cells by sonication or homogenization. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Reaction Mix Preparation: Prepare a master mix containing Fumarase Assay Buffer, Malate Dehydrogenase, NAD+, and MTT solution.
-
Assay:
-
Add samples (and this compound for inhibition studies) to the wells of a 96-well plate.
-
Initiate the reaction by adding the Fumarate Substrate Solution.
-
Immediately measure the absorbance at 565 nm in a kinetic mode at 37°C for 30-60 minutes.
-
-
Calculation: Determine the rate of change in absorbance (ΔAbs/min). The fumarase activity can be calculated using the molar extinction coefficient of the formazan product.
References
- 1. This compound | Fumarase inhibitor | Probechem Biochemicals [probechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 9. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Effects of Fumarate Hydratase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumarate hydratase-IN-1 (FH-IN-1) is a potent and cell-permeable inhibitor of fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle. By blocking the conversion of fumarate to malate, FH-IN-1 induces a unique metabolic state characterized by the accumulation of intracellular fumarate. This perturbation has significant downstream consequences, including nutrient-dependent cytotoxicity in cancer cells, modulation of immune responses, and the activation of innate immunity signaling pathways. This technical guide provides a comprehensive overview of the cellular effects of FH-IN-1, including quantitative data on its activity, detailed experimental protocols for its characterization, and a visual representation of the key signaling pathway it modulates.
Introduction
Fumarate hydratase is a critical enzyme in cellular metabolism, catalyzing the reversible hydration of fumarate to L-malate. Its inhibition has emerged as a potential therapeutic strategy in oncology and immunology. This compound is a small molecule inhibitor designed to target this enzyme, leading to a cascade of cellular events that can be exploited for therapeutic benefit. This guide will delve into the known cellular effects of this compound, providing researchers with the necessary information to utilize it as a tool for studying cellular metabolism and as a potential lead for drug development.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of fumarate hydratase.[1] This leads to a buildup of intracellular fumarate, an oncometabolite that can influence various cellular processes. The accumulation of fumarate disrupts the TCA cycle, leading to a metabolic shift and increased dependence on glycolysis for ATP production. Furthermore, high levels of fumarate can cause post-translational modification of proteins through succination of cysteine residues, altering their function.[1]
Quantitative Data
The following tables summarize the quantitative data available for this compound, providing key metrics for its biological activity.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| SW620 | Colorectal Carcinoma | Not individually reported | A mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2] |
| ACHN | Renal Cell Adenocarcinoma | Not individually reported | A mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2] |
| HCT116 | Colorectal Carcinoma | Not individually reported | A mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2] |
| PC3 | Prostate Adenocarcinoma | Not individually reported | A mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2] |
| SK-MEL-28 | Malignant Melanoma | Not individually reported | A mean IC50 of 2.2 µM was reported for the panel of cell lines listed.[2] |
Table 2: Metabolic Effects of this compound
| Parameter | Cell Line | IC50 (µM) | Conditions |
| Oxygen Consumption Rate (OCR) Reduction | SW620 | 2.2 | In the absence of glucose.[3] |
Table 3: In Vivo Activity of this compound
| Animal Model | Dosage | Effects |
| B16-OVA murine melanoma model | 25 mg/kg per day | Increased tumor interstitial fluid levels of fumarate, increased percentage of apoptotic tumor-associated CD8+ T cells, reduced levels of tumor-associated CD44+ CD8+ T cells, and reduced survival.[3] |
Signaling Pathway
Inhibition of fumarate hydratase by FH-IN-1 triggers a distinct signaling cascade, primarily involving the activation of the innate immune system. The accumulation of fumarate leads to mitochondrial stress and subsequent release of mitochondrial DNA (mtDNA) into the cytosol. This cytosolic mtDNA is recognized by the cyclic GMP-AMP synthase (cGAS), which then synthesizes cyclic GMP-AMP (cGAMP). cGAMP acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. Activated STING then initiates a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, such as TNF-α.
Caption: this compound induced cGAS-STING pathway activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the antiproliferative effects of this compound on adherent cancer cell lines.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v) in water
-
Microplate reader (510 nm absorbance)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
ATP Depletion Assay
This assay measures the intracellular ATP levels to assess the metabolic impact of this compound.
Materials:
-
White, opaque 96-well plates
-
Complete cell culture medium (with and without glucose)
-
This compound stock solution (in DMSO)
-
Commercially available ATP detection assay kit (e.g., luciferase-based)
-
Luminometer
Protocol:
-
Seed cells in a white, opaque 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in medium with and without glucose.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
Follow the manufacturer's protocol for the ATP detection assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.
-
Measure the luminescence using a luminometer.
-
Normalize the results to the protein concentration or cell number and express as a percentage of the control.
Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Cell Mito Stress Test)
This assay measures the rate of oxygen consumption to evaluate the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate at an appropriate density and incubate for 24 hours.
-
On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates and pre-incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Treat the cells with this compound at the desired concentration and incubate for the specified time.
-
Load the injector ports of the Seahorse sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.
-
Calibrate the sensor cartridge and perform the Seahorse XF Cell Mito Stress Test on the Seahorse XF Analyzer.
-
The instrument will measure the basal OCR, followed by sequential injections to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data using the Seahorse Wave software to determine the effect of this compound on the different parameters of mitochondrial respiration.
Caption: Experimental workflows for characterizing FH-IN-1.
Conclusion
This compound is a valuable pharmacological tool for investigating the cellular consequences of fumarate hydratase inhibition. Its ability to induce a Warburg-like metabolic phenotype, coupled with the activation of innate immune signaling, makes it a compound of significant interest for cancer and immunology research. The data and protocols presented in this guide provide a solid foundation for researchers to explore the multifaceted cellular effects of this compound and its potential therapeutic applications. Further studies are warranted to fully elucidate the individual sensitivities of different cancer cell lines and to optimize its in vivo efficacy and safety profile.
References
The Role of Fumarate Hydratase-IN-1 in Cancer Metabolism: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic reprogramming of cancer cells is a key hallmark of malignancy, offering novel therapeutic targets. One such target is Fumarate Hydratase (FH), a crucial enzyme in the tricarboxylic acid (TCA) cycle. Its inhibition leads to the accumulation of fumarate, an oncometabolite that drives significant changes in cancer cell metabolism. Fumarate Hydratase-IN-1 (FH-IN-1) is a cell-permeable, small molecule inhibitor of FH that has demonstrated anti-proliferative activity in various cancer cell lines. This technical guide provides a comprehensive overview of the role of FH-IN-1 in cancer metabolism, detailing its mechanism of action, its effects on key signaling pathways, and protocols for its experimental application.
Introduction: Fumarate Hydratase as a Target in Cancer
Fumarate hydratase (FH) is a critical enzyme in the TCA cycle, catalyzing the reversible hydration of fumarate to L-malate. In several cancers, including hereditary leiomyomatosis and renal cell carcinoma (HLRCC), FH is inactivated, leading to a build-up of fumarate.[1][2][3] This accumulation is not a mere metabolic byproduct but an active driver of oncogenesis. Fumarate acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, a large family of enzymes that includes prolyl hydroxylases (PHDs).[4]
The inhibition of PHDs by elevated fumarate levels leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) even under normal oxygen conditions, a phenomenon known as pseudohypoxia.[1] HIF-1α is a master transcriptional regulator that orchestrates a shift in cellular metabolism towards aerobic glycolysis (the Warburg effect), promotes angiogenesis, and enhances cell survival, all of which contribute to tumor progression.[5][6]
This compound (FH-IN-1) is a specific inhibitor of FH, offering a valuable tool to probe the consequences of FH inhibition in cancer cells and to explore its potential as a therapeutic strategy.
This compound: Mechanism of Action
FH-IN-1 is a cell-permeable small molecule that directly inhibits the enzymatic activity of Fumarate Hydratase. By blocking the conversion of fumarate to malate, FH-IN-1 induces the intracellular accumulation of fumarate. This accumulated fumarate then acts as an oncometabolite, primarily by competitively inhibiting α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylases (PHDs). This initiates a signaling cascade that is central to the metabolic reprogramming of cancer cells.
Quantitative Data on FH-IN-1 Activity
The anti-proliferative effects of FH-IN-1 have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | Mean IC50 (μM) | Citation |
| SW620 | Colorectal | 2.2 | [7][8] |
| ACHN | Kidney | 2.2 | [7][8] |
| HCT-116 | Colorectal | 2.2 | [7][8] |
| PC3 | Prostate | 2.2 | [7][8] |
| SK-MEL-28 | Melanoma | 2.2 | [7][8] |
Note: The provided sources state a mean IC50 of 2.2 μM across these cell lines. More granular data for each cell line was not available in the searched resources.
Detailed Experimental Protocols
This section provides detailed protocols for key experiments to characterize the effects of FH-IN-1 on cancer cells.
Cell Viability Assay
This protocol is for determining the cytotoxic effects of FH-IN-1 on cancer cells using a luminescent-based assay that measures ATP content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (FH-IN-1)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of FH-IN-1 in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest FH-IN-1 concentration.
-
Remove the medium from the wells and add 100 µL of the prepared FH-IN-1 dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the FH-IN-1 concentration to determine the IC50 value.
-
Western Blot for HIF-1α Stabilization
This protocol details the detection of HIF-1α protein levels in cells treated with FH-IN-1.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
FH-IN-1
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of FH-IN-1 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 6-24 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an antibody against a loading control.
-
Quantify the band intensities and normalize the HIF-1α signal to the loading control.
-
Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
This protocol outlines the use of an extracellular flux analyzer to measure the effect of FH-IN-1 on mitochondrial respiration and glycolysis.[9]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
FH-IN-1
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Extracellular Flux Analyzer (e.g., Seahorse XFe96)
-
Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density.
-
Incubate for 24 hours.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
The following day, replace the culture medium with Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Extracellular Flux Analysis:
-
Load the hydrated sensor cartridge with the desired concentrations of FH-IN-1 and mitochondrial stress test reagents.
-
Place the cell plate in the extracellular flux analyzer.
-
Perform a calibration of the instrument.
-
Run the assay, which will measure baseline OCR and ECAR before and after the injection of FH-IN-1 and the stress test compounds.
-
-
Data Analysis:
-
The instrument's software will calculate OCR (in pmol/min) and ECAR (in mpH/min).
-
Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity based on the response to the injected compounds.
-
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
This compound is a valuable chemical probe for studying the role of FH and fumarate accumulation in cancer metabolism. Its ability to induce a pseudohypoxic state through HIF-1α stabilization provides a powerful tool to investigate the metabolic vulnerabilities of cancer cells. The protocols and data presented in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of targeting fumarate hydratase in cancer. Further research is warranted to fully elucidate the downstream effects of FH-IN-1 and to identify patient populations that may benefit from this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Long-term cancer risk in heterozygous familial hypercholesterolemia relatives: a 25-year cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Fumarate Hydratase-IN-1: A Metabolic Switch for Innate Immunity
A Technical Guide on the Mechanism and Experimental Analysis of Fumarate Hydratase Inhibition in Immune Activation
Introduction
The intersection of cellular metabolism and innate immunity, termed immunometabolism, has emerged as a critical field for understanding and targeting disease. A key metabolic enzyme, Fumarate Hydratase (FH), which catalyzes the conversion of fumarate to malate in the tricarboxylic acid (TCA) cycle, has been identified as a crucial regulator of innate immune responses.[1][2] Pharmacological inhibition of FH using compounds such as Fumarate hydratase-IN-1 (FH-IN-1) leads to the accumulation of the oncometabolite fumarate, which acts as a potent signaling molecule.[3][4] This guide provides an in-depth technical overview of how FH-IN-1-mediated fumarate accumulation activates distinct innate immune signaling pathways, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying mechanisms.
Core Mechanism: Fumarate Accumulation as an Immune Trigger
Inhibition of Fumarate Hydratase, either genetically or pharmacologically with FH-IN-1, disrupts the TCA cycle and causes a significant buildup of intracellular fumarate.[3][4] This accumulation is the central event that initiates an innate immune response. The downstream consequences diverge depending on the specific cell type and context, primarily leading to the cytosolic release of mitochondrial nucleic acids—either mitochondrial DNA (mtDNA) or mitochondrial RNA (mtRNA).[3] These misplaced nucleic acids are recognized by cytosolic pattern recognition receptors, culminating in the production of type I interferons (IFNs) and other inflammatory cytokines.[1][5]
Pathway 1: mtDNA-cGAS-STING Activation in Renal Cells
In models of acute FH loss, such as in renal cells, the accumulation of fumarate induces mitochondrial stress and remodeling.[6] This leads to the packaging and release of mtDNA into the cytosol via mitochondrial-derived vesicles (MDVs) in a process dependent on the sorting nexin 9 (SNX9).[6][7] The presence of this cytosolic mtDNA activates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a primary sensor for cytosolic DNA.[3][6] This cascade results in the phosphorylation of TBK1 and IRF3, leading to the robust production of IFN-β.[5][6]
Figure 1. mtDNA-cGAS-STING pathway activation by FH inhibition.
Pathway 2: mtRNA-RNA Sensor Activation in Macrophages
In immune cells like macrophages, particularly when stimulated with lipopolysaccharide (LPS), FH inhibition by FH-IN-1 triggers a distinct pathway.[4] Here, the primary mitochondrial nucleic acid released into the cytosol is mtRNA.[3][8] This mtRNA is detected by a suite of RNA sensors, including RIG-I, MDA5, and the endosomal sensor TLR7.[4][7] Activation of these sensors converges on signaling pathways that also lead to the production of type I interferons, contributing to a pro-inflammatory state.[3][5] Furthermore, acute FH inhibition in macrophages suppresses the anti-inflammatory cytokine IL-10, thereby increasing the secretion of TNF.[4][9]
Figure 2. mtRNA-RNA sensor pathway activation in macrophages.
Quantitative Data
The effects of this compound have been quantified across various cell types and assays. The tables below summarize key findings.
Table 1: Antiproliferative and Metabolic Activity of this compound
| Parameter | Cell Line / System | Value | Reference |
|---|---|---|---|
| IC₅₀ (Proliferation) | SW620 (Colorectal) | 2.2 µM (mean) | [10] |
| ACHN (Kidney) | |||
| HCT116 (Colorectal) | |||
| PC3 (Prostate) | |||
| SK-MEL-28 (Melanoma) |
| IC₅₀ (Oxygen Consumption Rate) | SW620 (Colorectal) | 2.2 µM |[11] |
Table 2: Immunomodulatory Effects of this compound
| Effect | Cell Type | Conditions | Quantitative Result | Reference |
|---|---|---|---|---|
| Cytokine Secretion Reduction | Mouse CD8⁺ T cells | Co-culture with B16-OVA cells, 25 µM FH-IN-1 | Reduction in IFN-γ, TNF-α, Granzyme B | [11] |
| STAT1/JAK1 Phosphorylation | BMDMs | IFNβ stimulation | FH-IN-1 treatment limits phosphorylation | [10] |
| IFN-β Production | LPS-stimulated Macrophages | FH-IN-1 treatment | Increased IFN-β production | [3][4] |
| IL-10 Expression | LPS-stimulated Macrophages | Acute FH inhibition | Suppressed IL-10 expression | [4][9] |
| TNF Secretion | LPS-stimulated Macrophages | Acute FH inhibition | Increased TNF secretion |[4][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the research linking FH inhibition to innate immunity.
Protocol 1: Macrophage Stimulation and FH-IN-1 Treatment
This protocol describes the in vitro stimulation of bone marrow-derived macrophages (BMDMs) to assess the impact of FH-IN-1 on cytokine production.
-
Cell Culture : Culture BMDMs in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and M-CSF. Plate cells at a density of 1x10⁶ cells/mL in 24-well plates and allow them to adhere overnight.
-
Treatment :
-
Pre-treat macrophages with the desired concentration of this compound (e.g., 10-50 µM) or DMSO as a vehicle control for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
-
Incubation : Incubate the treated cells for a specified time course (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Sample Collection :
-
Supernatant : Carefully collect the cell culture supernatant for cytokine analysis (e.g., ELISA).
-
Cell Lysate : Wash the cells with ice-cold PBS, then lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
RNA : Lyse the cells directly in the well using a lysis buffer (e.g., TRIzol) for RNA extraction and subsequent RT-qPCR analysis.
-
Protocol 2: Analysis of cGAS-STING Pathway Activation
This protocol outlines the steps to validate the activation of the STING pathway following the detection of cytosolic mtDNA.[12][13]
-
Cell Treatment : Treat cells (e.g., mouse embryonic fibroblasts or renal epithelial cells) with a STING pathway inducer. In this context, this would involve inducing FH loss to trigger endogenous mtDNA release. A positive control would be transfection with a synthetic dsDNA probe (e.g., ISD).[12]
-
Protein Analysis (Western Blot) :
-
Prepare cell lysates as described in Protocol 1.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of STING, TBK1, and IRF3.
-
Use appropriate secondary antibodies and an ECL detection system to visualize the protein bands. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
-
-
Gene Expression Analysis (RT-qPCR) :
-
Extract total RNA using a suitable kit and synthesize cDNA.
-
Perform quantitative PCR using primers for key interferon-stimulated genes (ISGs) such as Ifnb1, Cxcl10, and Isg15.
-
Normalize the expression levels to a housekeeping gene (e.g., Actb or Gapdh). An upregulation of these genes confirms a downstream transcriptional response to pathway activation.[13]
-
Protocol 3: Measurement of Type I Interferon Production
This protocol details the quantification of secreted IFN-β, a key output of both the cGAS-STING and mtRNA-sensing pathways.[14][15]
-
ELISA (Enzyme-Linked Immunosorbent Assay) :
-
Use a commercial ELISA kit specific for mouse or human IFN-β.
-
Coat a 96-well plate with a capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add diluted samples (cell culture supernatants from Protocol 1) and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate, followed by a TMB substrate.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm.
-
Calculate the IFN-β concentration in the samples based on the standard curve.
-
-
Reporter Gene Assay :
-
Use a cell line engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an interferon-stimulated response element (ISRE).[16]
-
Culture the reporter cells and treat them with the cell culture supernatants collected in Protocol 1.
-
After an appropriate incubation period (e.g., 18-24 hours), measure the reporter gene activity (e.g., luminescence or colorimetric change).
-
The level of reporter activity is proportional to the amount of functional type I IFN in the sample.
-
Experimental and Analytical Workflow
The diagram below illustrates a typical workflow for investigating the effects of FH-IN-1 on innate immune signaling in macrophages.
Figure 3. General workflow for studying FH-IN-1 effects in macrophages.
Conclusion
This compound is a powerful chemical tool for probing the intricate links between cellular metabolism and innate immunity. Its ability to induce fumarate accumulation triggers distinct, context-dependent pathways involving the release of mitochondrial nucleic acids and the activation of cytosolic sensors like cGAS and RIG-I/MDA5. This leads to a potent type I interferon response, highlighting FH as a druggable node for modulating inflammation. The protocols and data presented in this guide offer a framework for researchers and drug developers to explore the therapeutic potential of targeting this metabolic checkpoint in cancer, autoimmune diseases, and infectious diseases.
References
- 1. Fumarate hydratase as a metabolic regulator of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fumarate hydratase inhibition activates innate immunity via mitochondrial nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage fumarate hydratase restrains mtRNA-mediated interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fumarate induces vesicular release of mtDNA to drive innate immunity. [repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Macrophage fumarate hydratase restrains mtRNA-mediated interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of type I interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Fumarate Hydratase-IN-1: A Technical Whitepaper on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fumarate hydratase-IN-1 (FH-IN-1) is a cell-permeable inhibitor of fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle. Emerging evidence has highlighted the significant anti-inflammatory properties of FH-IN-1, positioning it as a molecule of interest for therapeutic development in inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the core anti-inflammatory mechanisms of FH-IN-1, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. Inhibition of FH by FH-IN-1 leads to the intracellular accumulation of fumarate, which triggers a cascade of events culminating in the modulation of key inflammatory cytokines. This includes the suppression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and an increase in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Furthermore, FH inhibition instigates the release of mitochondrial RNA (mtRNA) and mitochondrial DNA (mtDNA) into the cytosol. These mitochondrial nucleic acids are then detected by innate immune sensors, including Toll-like receptor 7 (TLR7), retinoic acid-inducible gene I (RIG-I), melanoma differentiation-associated protein 5 (MDA5), and the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. Activation of these pathways converges on the production of type I interferons, most notably Interferon-beta (IFN-β), a cytokine with complex roles in inflammation and immunity. This document serves as a detailed resource for understanding and investigating the anti-inflammatory potential of this compound.
Data Presentation
While specific dose-response data for this compound on inflammatory cytokine production is still emerging in publicly available literature, the following table summarizes the qualitative effects and provides a framework for quantitative analysis.
| Cytokine | Effect of FH-IN-1 | Cell Type | Stimulus | Notes |
| TNF-α | Increased secretion | Macrophages | LPS | Acute FH inhibition leads to increased TNF-α.[1][2] |
| IL-1β | Modulated | Macrophages | LPS | The precise quantitative effect of FH-IN-1 on IL-1β secretion requires further investigation. |
| IL-10 | Suppressed expression and release | Macrophages | LPS | Acute FH inhibition suppresses the production of this key anti-inflammatory cytokine.[1][2] |
| IFN-β | Increased production | Macrophages, Kidney Cells | LPS (in macrophages) | Mediated by the release of mtRNA and mtDNA and activation of cytosolic nucleic acid sensors.[1][2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the anti-inflammatory actions of this compound.
Figure 1: Signaling pathway of this compound in macrophages.
Figure 2: General experimental workflow for assessing FH-IN-1 anti-inflammatory properties.
Experimental Protocols
In Vitro Macrophage Stimulation and Cytokine Analysis
This protocol describes the stimulation of macrophages with lipopolysaccharide (LPS) and subsequent treatment with this compound to assess its impact on cytokine production.
a. Cell Culture:
-
Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere overnight.
b. Stimulation and Treatment:
-
Pre-treat macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4, 8, or 24 hours).
c. Sample Collection:
-
After the incubation period, centrifuge the plates and collect the supernatant for cytokine analysis.
-
Lyse the cells for subsequent RNA or protein extraction.
d. Cytokine Quantification (ELISA):
-
Quantify the concentrations of TNF-α, IL-1β, IL-10, and IFN-β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
e. Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from the cell lysates using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR using specific primers for Tnf, Il1b, Il10, and Ifnb1 to determine relative gene expression levels, normalizing to a housekeeping gene (e.g., Gapdh).
Mitochondrial Nucleic Acid Release Assay
This protocol outlines a method to detect the release of mitochondrial DNA (mtDNA) and RNA (mtRNA) into the cytosol following treatment with this compound.
a. Cell Treatment:
-
Culture and treat macrophages with FH-IN-1 and LPS as described in the previous protocol.
b. Cytosolic Fractionation:
-
Harvest the cells and perform digitonin-based subcellular fractionation to isolate the cytosolic fraction, ensuring minimal mitochondrial contamination.
c. Nucleic Acid Extraction:
-
Extract DNA and RNA from the cytosolic fraction using appropriate kits.
d. Quantification:
-
Quantify mtDNA levels in the cytosolic fraction by qPCR using primers specific for mitochondrial genes (e.g., mt-Co1, Nd1).
-
Quantify mtRNA levels by RT-qPCR using primers for mitochondrial transcripts.
-
Normalize the results to a cytosolic marker to account for any variations in fractionation efficiency.
cGAS-STING Pathway Activation Analysis (Western Blot)
This protocol details the assessment of cGAS-STING pathway activation by analyzing the phosphorylation of key signaling proteins.
a. Protein Extraction and Quantification:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
b. Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of STING, TBK1, and IRF3.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Mouse Model
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a mouse model of acute inflammation. A study has shown that mice administered with LPS and FHIN1 displayed an enhanced IFN-ß response.[3]
a. Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Induce acute inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).
b. FH-IN-1 Administration:
-
Administer this compound via a suitable route (e.g., i.p. or oral gavage) at various doses, either prior to or concurrently with the LPS challenge.
c. Sample Collection:
-
At a designated time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum preparation.
-
Harvest relevant tissues (e.g., spleen, liver, lungs) for histological analysis and cytokine measurement.
d. Endpoint Analysis:
-
Measure serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10, IFN-β) by ELISA.
-
Perform histological analysis of tissues to assess inflammatory cell infiltration and tissue damage.
-
Homogenize tissues to measure local cytokine levels.
Conclusion
This compound presents a compelling profile as a modulator of the inflammatory response. Its mechanism of action, centered on the metabolic regulation of innate immunity, offers a novel approach to treating inflammatory conditions. The detailed methodologies and pathway analyses provided in this technical guide are intended to facilitate further research and development of FH-IN-1 and related compounds as potential therapeutics. Future studies should focus on elucidating the precise dose-dependent effects on a broader range of cytokines and on validating its efficacy and safety in various preclinical models of inflammatory and autoimmune diseases.
References
Fumarate Hydratase-IN-1: An In-Depth Technical Guide to its Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiproliferative activity of Fumarate hydratase-IN-1 (FH-IN-1), a cell-permeable inhibitor of the Krebs cycle enzyme fumarate hydratase (FH). This document details the quantitative data on its efficacy, the experimental protocols for its evaluation, and the underlying signaling pathways affected by its mechanism of action.
Quantitative Antiproliferative Activity
This compound has demonstrated antiproliferative activity against a panel of human cancer cell lines. The inhibitory effects are particularly pronounced under conditions of glucose deprivation, highlighting a nutrient-dependent cytotoxicity.[1][2]
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Mean IC50 (μM) |
| SW620 | Colorectal Carcinoma | 2.2[2][3][4] |
| ACHN | Renal Carcinoma | 2.2[2][3][4] |
| HCT-116 | Colorectal Carcinoma | 2.2[2][3][4] |
| PC3 | Prostate Carcinoma | 2.2[2][3][4] |
| SK-MEL-28 | Melanoma | 2.2[2][3][4] |
Mechanism of Action
This compound is a competitive inhibitor of fumarate hydratase, the enzyme responsible for the reversible hydration of fumarate to L-malate in the tricarboxylic acid (TCA) cycle.[5] Inhibition of FH leads to the accumulation of intracellular fumarate. This accumulation has significant downstream effects, most notably the stabilization of the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α) transcription factor, even in the presence of normal oxygen levels (normoxia).
Fumarate competitively inhibits the prolyl hydroxylases (PHDs) that are responsible for marking HIF-1α for proteasomal degradation. This leads to the stabilization of HIF-1α, which then translocates to the nucleus and promotes the transcription of genes involved in glycolysis, angiogenesis, and other processes that can contribute to tumor progression. However, the reliance on glycolysis also renders the cells more susceptible to glucose deprivation, explaining the nutrient-dependent cytotoxicity of FH-IN-1.
Signaling Pathway
The inhibition of fumarate hydratase by FH-IN-1 directly impacts the HIF-1α signaling pathway. The following diagram illustrates this process.
Caption: Inhibition of Fumarate Hydratase by FH-IN-1 leads to Fumarate accumulation, which in turn inhibits Prolyl Hydroxylases, stabilizing HIF-1α.
Experimental Protocols
Fumarate Hydratase Enzymatic Assay
This protocol is adapted from standard methods for measuring fumarate hydratase activity and can be used to confirm the inhibitory effect of FH-IN-1.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Fumarate solution (substrate)
-
L-Malate Dehydrogenase (MDH)
-
NAD+
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
This compound (or other test compounds)
-
Purified fumarate hydratase enzyme or cell lysate containing FH
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and L-Malate Dehydrogenase in a cuvette.
-
Add the purified fumarate hydratase enzyme or cell lysate to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a specified time before adding the substrate.
-
Initiate the reaction by adding the fumarate solution.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by MDH as it converts the L-malate produced by FH.
-
The rate of the reaction is proportional to the fumarate hydratase activity.
-
Calculate the percent inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
Cell Proliferation (Antiproliferative) Assay
The following is a generalized protocol based on the widely used MTS assay for determining the IC50 values of antiproliferative compounds. Specific cell seeding densities and incubation times may need to be optimized for each cell line.
Materials:
-
SW620, ACHN, HCT-116, PC3, or SK-MEL-28 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Glucose-free medium for nutrient-dependency studies
-
96-well clear-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium (with and without glucose for nutrient-dependency assessment). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the different concentrations of FH-IN-1. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for determining the in vitro antiproliferative activity of a test compound like this compound.
Caption: A generalized workflow for determining the IC50 of an antiproliferative compound using a cell-based assay.
Conclusion
This compound is a valuable research tool for studying the metabolic vulnerabilities of cancer cells. Its potent and selective inhibition of fumarate hydratase provides a clear mechanism for its antiproliferative effects, which are intrinsically linked to the HIF-1α signaling pathway. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting fumarate hydratase in oncology.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Selective small molecule inhibitor of the Mycobacterium tuberculosis fumarate hydratase reveals an allosteric regulatory site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthambooks.com [benthambooks.com]
- 4. biorxiv.org [biorxiv.org]
- 5. karger.com [karger.com]
Fumarate Hydratase-IN-1: A Technical Guide to its Nutrient-Dependent Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Fumarate hydratase-IN-1 (FH-IN-1), a cell-permeable inhibitor of the Krebs cycle enzyme fumarate hydratase (FH). The defining characteristic of FH-IN-1 is its nutrient-dependent cytotoxicity, exhibiting significantly greater potency in cancer cells under conditions of glucose deprivation. This document outlines the quantitative cytotoxic effects, detailed experimental protocols for its study, and the key signaling pathways involved in its mechanism of action.
Quantitative Data on Cytotoxicity
The cytotoxic and inhibitory activity of this compound and its active acid form (compound 3) have been quantified across various cancer cell lines and in enzymatic assays. The data highlights the compound's increased efficacy in low-glucose environments.
| Compound | Cell Line | Condition | Parameter | Value | Reference |
| FH-IN-1 (prodrug) | SW620 (colorectal) | Glucose-free medium | Growth Inhibition | Increased activity | [1] |
| FH-IN-1 (prodrug) | SW620 (colorectal) | Standard DME medium | Growth Inhibition | Lower activity | [1] |
| FH-IN-1 (prodrug) | SW620, ACHN, HCT-116, PC3, SK-MEL-28 | Not Specified | IC50 | Mean of 2.2 µM | |
| FH-IN-1 (prodrug) | SW620 (colorectal) | Glucose-free medium | Oxygen Consumption Rate (OCR) | IC50 = 2.2 µM | |
| Compound 3 (active acid) | Fumarate Hydratase (isolated from SW620) | In vitro enzymatic assay | Ki (competitive inhibition) | 4.5 µM | [1][2] |
Core Mechanism of Action
This compound is a prodrug that, upon entering the cell, is converted to its active acid form. This active compound competitively inhibits fumarate hydratase, a critical enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the reversible hydration of fumarate to L-malate.[1][2] Inhibition of this step leads to the accumulation of intracellular fumarate and a truncation of the TCA cycle.[3] Consequently, cells become highly reliant on glycolysis for ATP production.[1][2] In cancer cells, which often exhibit a high glycolytic rate (the Warburg effect), this forced dependence on glycolysis under glucose-limited conditions leads to a severe energy crisis and subsequent cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Nutrient-Dependent Cytotoxicity Assay
This protocol is designed to assess the differential cytotoxic effects of FH-IN-1 under normal and low-glucose conditions.
Materials:
-
Cancer cell lines (e.g., SW620, ACHN, HCT116, PC3, SK-MEL-28)
-
Standard cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) containing 25 mM glucose
-
Glucose-free DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (for luminescence)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere overnight.
-
Media Exchange: Carefully aspirate the standard medium. Wash the cells once with PBS. Add 100 µL of either standard DMEM (25 mM glucose) or glucose-free DMEM to the respective wells.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, allow the plates to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the DMSO control for each condition. Determine the IC50 values for both high-glucose and glucose-free conditions.
Fumarate Hydratase Enzymatic Assay
This in vitro assay determines the inhibitory potential and mechanism of FH-IN-1's active form on isolated fumarate hydratase.[4][5]
Materials:
-
Purified fumarate hydratase or cell lysate containing the enzyme (e.g., from SW620 cells)
-
Tris buffer (e.g., 50 mM, pH 8.0)
-
Fumarate (substrate)
-
Malate dehydrogenase (MDH)
-
NAD+
-
Diaphorase
-
Resazurin
-
Compound 3 (active form of FH-IN-1)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris buffer, MDH, NAD+, diaphorase, and resazurin.
-
Inhibitor and Enzyme Incubation: In a 96-well plate, add varying concentrations of compound 3. Add a fixed amount of fumarate hydratase to each well and incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a range of concentrations of the substrate, fumarate.
-
Kinetic Measurement: Immediately measure the increase in fluorescence (resorufin production) over time using a plate reader. The conversion of malate (produced by FH) by MDH reduces NAD+ to NADH, which is then used by diaphorase to convert resazurin to the fluorescent resorufin.
-
Data Analysis: Determine the initial reaction velocities. To determine the mechanism of inhibition, plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) at different inhibitor concentrations. For a competitive inhibitor, the lines will intersect on the y-axis. Calculate the Ki value from this data.[2]
Oxygen Consumption Rate (OCR) Measurement
This assay measures the effect of FH-IN-1 on mitochondrial respiration.
Materials:
-
Cancer cell lines (e.g., SW620)
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., XF Base Medium supplemented with pyruvate and glutamine, with or without glucose)
-
This compound
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
Medium Exchange: On the day of the assay, replace the culture medium with the appropriate assay medium (with or without glucose) and incubate in a non-CO2 incubator for 1 hour prior to the assay.
-
Assay Protocol: Place the cell plate in the Seahorse XF Analyzer. Follow the instrument's protocol to measure the basal oxygen consumption rate.
-
Compound Injection: Inject this compound at various concentrations into the wells.
-
Post-Injection Measurement: Continue to measure the OCR to determine the effect of the inhibitor.
-
Data Analysis: Analyze the OCR data to determine the dose-dependent inhibition of mitochondrial respiration by FH-IN-1 and calculate the IC50.
Target Identification via Photoaffinity Labeling
This protocol outlines the strategy used to identify fumarate hydratase as the primary target of FH-IN-1.[1]
Materials:
-
Photoaffinity probe (an analog of FH-IN-1 containing a photoreactive group, e.g., a benzophenone, and an enrichment tag, e.g., biotin or an alkyne for click chemistry)[6]
-
Cancer cells (e.g., SW620)
-
UV irradiation source (e.g., 365 nm)
-
Lysis buffer
-
Streptavidin beads (for biotinylated probes) or azide-biotin and click chemistry reagents (for alkyne probes)
-
SDS-PAGE gels
-
Mass spectrometer
Procedure:
-
Probe Incubation: Treat live cells with the photoaffinity probe for a specified time to allow for cellular uptake and binding to its target. To demonstrate specificity, a parallel experiment can be conducted where cells are pre-incubated with an excess of the non-probe inhibitor (FH-IN-1) to compete for binding.
-
UV Irradiation: Irradiate the cells with UV light to induce covalent cross-linking of the photoreactive group to the target protein.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using streptavidin beads or by performing a click reaction with an azide-biotin tag followed by streptavidin bead enrichment.
-
Protein Elution and Separation: Elute the captured proteins from the beads and separate them by SDS-PAGE.
-
Target Identification: Excise the protein band of interest (which should be diminished in the competitor lane) and identify the protein using in-gel digestion followed by LC-MS/MS analysis.
Signaling Pathways and Visualizations
Inhibition of fumarate hydratase by FH-IN-1 triggers several downstream signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways.
Truncation of the TCA Cycle
Inhibition of fumarate hydratase creates a block in the TCA cycle, leading to the accumulation of fumarate and forcing a reliance on glycolysis for energy production.
Caption: Inhibition of Fumarate Hydratase by FH-IN-1 in the TCA Cycle.
Fumarate-Induced Pseudohypoxia
The accumulation of fumarate resulting from FH inhibition can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even in the presence of normal oxygen levels (normoxia). This phenomenon is known as pseudohypoxia.[7][8] Fumarate competitively inhibits prolyl hydroxylases (PHDs), enzymes that mark HIF-1α for degradation.
Caption: Fumarate-induced stabilization of HIF-1α.
Activation of Innate Immunity via Mitochondrial Nucleic Acid Release
Recent studies have shown that the inhibition of fumarate hydratase can lead to alterations in mitochondrial morphology and the release of mitochondrial DNA (mtDNA) and mitochondrial RNA (mtRNA) into the cytoplasm.[9][10] These mitochondrial nucleic acids are recognized as damage-associated molecular patterns (DAMPs) by cytosolic sensors, triggering an innate immune response.
Caption: FH inhibition triggers innate immunity via mtDNA/mtRNA release.
Conclusion
This compound represents a valuable chemical probe for studying cancer metabolism and the consequences of TCA cycle disruption. Its nutrient-dependent cytotoxicity underscores the metabolic vulnerabilities of cancer cells and presents a potential therapeutic strategy, particularly for tumors in a hypoglycemic microenvironment. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers aiming to investigate and utilize this compound in their studies. Further research into the complex interplay between FH inhibition, metabolic reprogramming, and the immune system may uncover new avenues for cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumarate hydratase enzyme activity in lymphoblastoid cells and fibroblasts of individuals in families with hereditary leiomyomatosis and renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fumarate hydratase deficiency in renal cancer induces glycolytic addiction and hypoxia-inducible transcription factor 1alpha stabilization by glucose-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Fumarate Hydratase-IN-1 and Redox Stress: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumarate hydratase (FH) is a pivotal enzyme in the Krebs cycle, responsible for the reversible hydration of fumarate to malate.[1] Its inhibition, whether genetic or pharmacological, leads to the accumulation of fumarate, a metabolite now recognized as an oncometabolite and a signaling molecule. Fumarate hydratase-IN-1 (FH-IN-1) is a potent and cell-permeable inhibitor of FH that has become an invaluable tool for elucidating the downstream consequences of FH inactivation.[2][3] A primary outcome of FH inhibition is the induction of significant redox stress, which in turn activates a cascade of cellular responses.[2] This technical guide provides a comprehensive overview of the mechanisms by which FH-IN-1 induces redox stress, the key signaling pathways involved, and detailed experimental protocols for studying these effects.
This compound: Mechanism of Action and Cellular Impact
FH-IN-1 acts as a competitive inhibitor of fumarate hydratase, leading to a rapid increase in intracellular fumarate levels.[3] This accumulation disrupts the tricarboxylic acid (TCA) cycle and forces a metabolic rewiring towards glycolysis to meet the cell's energy demands.[4][5] The elevated fumarate is the primary driver of the subsequent cellular stress responses.
Quantitative Data for Fumarate Hydratase Inhibitors
The following table summarizes key quantitative data for inhibitors of fumarate hydratase, including a compound structurally related to FH-IN-1.
| Compound | Parameter | Value | Cell Line / System |
| Carboxylic Acid Derivative of FH-IN-1 | Ki | 4.5 µM | In vitro fumarate hydratase activity assay |
| This compound | IC50 (OCR) | 2.2 µM | SW620 colorectal cancer cells (in the absence of glucose) |
Data sourced from Cayman Chemical product information and a study on the identification of fumarate hydratase inhibitors.[3][6]
Induction of Redox Stress by FH-IN-1
The inhibition of FH and subsequent accumulation of fumarate lead to a state of oxidative stress through multiple mechanisms.
-
Glutathione Depletion: Fumarate, being an electrophile, can react non-enzymatically with the primary intracellular antioxidant, glutathione (GSH).[7] This reaction, termed succination, forms S-(2-succinyl)-glutathione, thereby depleting the cellular pool of free GSH and compromising the cell's antioxidant capacity.[7][8]
-
Protein Succination: Cysteine residues in proteins are also susceptible to succination by fumarate.[8] This post-translational modification can alter protein function and contribute to cellular stress. A key target of succination is KEAP1, a negative regulator of the antioxidant transcription factor NRF2.[9][10]
-
Mitochondrial ROS Production: While the direct impact of FH inhibition on mitochondrial reactive oxygen species (ROS) production is complex, the disruption of the TCA cycle can lead to mitochondrial dysfunction and an increase in ROS.[4][11]
Key Signaling Pathways Modulated by FH-IN-1 and Redox Stress
The cellular response to the redox imbalance induced by FH-IN-1 involves the activation of critical stress-response and immune-sensing pathways.
The NRF2 Antioxidant Response Pathway
The NRF2 pathway is a central regulator of the cellular antioxidant response and is robustly activated by fumarate.
-
Mechanism of Activation: Fumarate succinates specific cysteine residues on KEAP1, the E3 ubiquitin ligase substrate adaptor for NRF2.[9][10][12] This modification inhibits the ability of KEAP1 to target NRF2 for proteasomal degradation. Consequently, NRF2 accumulates, translocates to the nucleus, and activates the transcription of genes containing the Antioxidant Response Element (ARE) in their promoters.[9][12][13]
-
Downstream Effects: Activation of the NRF2 pathway leads to the upregulation of a battery of cytoprotective genes, including those involved in glutathione synthesis and regeneration, as well as enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[14][15]
Caption: Fumarate-mediated activation of the NRF2 pathway.
Innate Immune Activation via Mitochondrial Nucleic Acid Release
Recent evidence indicates that FH inhibition can trigger an innate immune response through the release of mitochondrial components.[2][16]
-
Mechanism: The metabolic and redox stress induced by FH-IN-1 can lead to mitochondrial dysfunction, resulting in the release of mitochondrial DNA (mtDNA) and RNA (mtRNA) into the cytosol.[2][17]
-
Cytosolic Sensing:
-
cGAS-STING Pathway: Cytosolic mtDNA is detected by the sensor cyclic GMP-AMP synthase (cGAS), which synthesizes cGAMP and activates the STING pathway, leading to the production of type I interferons (IFNs).[2][17]
-
RNA Sensors: mtRNA can be sensed by RIG-I-like receptors (RLRs) such as RIG-I and MDA5, and the endosomal Toll-like receptor 7 (TLR7), also culminating in type I IFN production.[2][17]
-
Caption: Activation of innate immunity by FH inhibition.
Experimental Protocols
In Vitro Fumarate Hydratase Activity Assay
Objective: To measure the inhibitory effect of FH-IN-1 on FH enzyme activity.
Principle: The assay monitors the conversion of fumarate to L-malate, which is then oxidized by malate dehydrogenase (MDH), leading to the reduction of NAD+ to NADH. The increase in NADH is measured by absorbance at 340 nm.
Materials:
-
Recombinant human FH
-
Malate Dehydrogenase (MDH)
-
Fumarate
-
NAD+
-
Tris-HCl buffer (pH 8.5)
-
This compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and MDH.
-
Add varying concentrations of FH-IN-1 (or DMSO as a vehicle control) to the wells.
-
Add recombinant FH to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding fumarate.
-
Immediately measure the absorbance at 340 nm every minute for 30 minutes.
-
Calculate the reaction velocity (V) from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Measurement of Cellular Redox Stress
Objective: To quantify the level of intracellular ROS and glutathione depletion following treatment with FH-IN-1.
A. ROS Detection using DCFDA
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is oxidized by ROS to the fluorescent dichlorofluorescein (DCF).[18][19]
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with various concentrations of FH-IN-1 for the desired time. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence plate reader.
B. Glutathione (GSH/GSSG) Ratio Assay
Principle: This assay quantifies the levels of reduced (GSH) and oxidized (GSSG) glutathione. A decrease in the GSH/GSSG ratio is indicative of oxidative stress.
Procedure:
-
Treat cells with FH-IN-1 as described above.
-
Harvest and lyse the cells according to the manufacturer's protocol of a commercially available GSH/GSSG assay kit.
-
Deproteinize the samples.
-
Follow the kit's instructions to measure the levels of total glutathione and GSSG.
-
Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Determine the GSH/GSSG ratio.
Experimental Workflow for Studying FH-IN-1 Effects
Caption: A typical experimental workflow for investigating FH-IN-1.
Conclusion
This compound is a critical research tool for dissecting the complex cellular roles of fumarate. Its ability to induce a controlled state of redox stress provides a powerful model for studying cellular adaptation to oxidative damage and the intricate links between metabolism and innate immunity. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers aiming to explore the multifaceted effects of FH inhibition in various physiological and pathological contexts. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer and inflammatory disorders.
References
- 1. Fumarase - Wikipedia [en.wikipedia.org]
- 2. Fumarate hydratase inhibition activates innate immunity via mitochondrial nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumarate hydratase-deficient renal cell carcinoma cells respond to asparagine by activation of the unfolded protein response and stimulation of the hexosamine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Fumarate induces redox-dependent senescence by modifying glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fumarate hydratase is a critical metabolic regulator of hematopoietic stem cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting ABL1-mediated Oxidative Stress Adaptation in Fumarate Hydratase-Deficient Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Fumarate Is Cardioprotective via Activation of the Nrf2 Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of the Nrf2/HO-1 signaling pathway by dimethyl fumarate ameliorates complete Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fumarate hydratase as a metabolic regulator of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
Methodological & Application
Fumarate Hydratase-IN-1: Application Notes for In Vitro Cell Culture Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH) is a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1] Germline mutations in the FH gene are associated with Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), an aggressive form of kidney cancer.[2][3] The loss of FH function leads to the accumulation of fumarate, an "oncometabolite" that has profound effects on cellular signaling and metabolism.[4] Fumarate hydratase-IN-1 is a cell-permeable small molecule inhibitor of fumarate hydratase, making it a valuable tool for studying the biological consequences of FH inhibition and for exploring potential therapeutic strategies in FH-deficient cancers.[5][6] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments.
Product Information
| Characteristic | Value | Reference |
| CAS Number | 1644060-37-6 | [5] |
| Molecular Formula | C₂₇H₃₀N₂O₄ | [5] |
| Molecular Weight | 446.54 g/mol | [5] |
| Solubility | DMSO: ≥ 30 mg/mL (67.18 mM) | [5][7] |
Mechanism of Action
This compound acts as an inhibitor of fumarate hydratase, leading to the intracellular accumulation of fumarate.[7] This accumulation competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[2][4] Inhibition of PHDs leads to the stabilization and accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions.[4][8] HIF-1α then translocates to the nucleus and activates the transcription of target genes involved in angiogenesis (e.g., VEGF) and glycolysis, promoting a metabolic shift towards aerobic glycolysis (the Warburg effect).[4][8]
In Vitro Antiproliferative Activity
This compound has demonstrated antiproliferative activity against a panel of cancer cell lines. The cytotoxic effects are notably more pronounced in the absence of glucose, highlighting the dependence of treated cells on glycolysis for survival.[9]
| Cell Line | Cancer Type | Average IC₅₀ (µM) | Reference |
| SW620 | Colorectal | 2.2 | [5][6] |
| ACHN | Kidney | 2.2 | [5][6] |
| HCT-116 | Colorectal | 2.2 | [5][6] |
| PC3 | Prostate | 2.2 | [6] |
| SK-MEL-28 | Melanoma | 2.2 | [6] |
Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is for determining the IC₅₀ of this compound.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
B. Western Blotting for HIF-1α Stabilization
This protocol is to assess the effect of this compound on the stabilization of HIF-1α.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors[11]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 6-24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[12]
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[11]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
C. Fumarase Activity Assay
This protocol is to directly measure the inhibitory effect of this compound on FH enzyme activity in cell lysates.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Fumarase Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or other suppliers)[13][14][15]
-
Cell lysis buffer (provided in the kit or a compatible buffer)
-
Microplate reader
Protocol:
-
Prepare cell lysates from untreated and this compound-treated cells according to the assay kit instructions.[14]
-
Alternatively, treat cell lysates from untreated cells directly with various concentrations of this compound.
-
Perform the fumarase activity assay according to the manufacturer's protocol. These kits typically involve a coupled enzymatic reaction that produces a colorimetric or fluorometric signal.[13][14]
-
The assay generally measures the conversion of malate to fumarate or vice versa. The rate of change in absorbance or fluorescence is proportional to the fumarase activity.[13]
-
Measure the signal using a microplate reader in kinetic mode.
-
Calculate the fumarase activity and determine the extent of inhibition by this compound.
Storage and Handling
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid at -20°C.[7] For use, prepare a stock solution in DMSO (e.g., 10-50 mM) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][16] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting
-
Low Solubility: If the compound precipitates in the culture medium, try preparing a more concentrated stock solution in DMSO and using a smaller volume for dilution. Sonication may aid in dissolving the compound in the stock solvent.[5]
-
High Background in Assays: Ensure proper washing steps are performed in western blotting. For enzymatic assays, run appropriate blank and background controls as specified in the kit manual.
-
Variability in IC₅₀ Values: IC₅₀ values can vary between cell lines and experimental conditions (e.g., seeding density, incubation time). It is crucial to maintain consistency in experimental parameters.
Conclusion
This compound is a potent and cell-permeable inhibitor of fumarate hydratase, providing a valuable chemical tool to investigate the roles of FH and fumarate accumulation in cancer biology. The protocols provided herein offer a starting point for researchers to explore the in vitro effects of this compound. Further characterization of its effects on cellular metabolism, signaling pathways, and epigenetic modifications will contribute to a deeper understanding of FH-deficient cancers and the development of novel therapeutic strategies.
References
- 1. Fumarase - Wikipedia [en.wikipedia.org]
- 2. Fumarate hydratase deficiency and cancer: activation of hypoxia signaling? — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 3. Fumarate hydratase-deficient renal cell carcinoma cells respond to asparagine by activation of the unfolded protein response and stimulation of the hexosamine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 5. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Molecular Pathways: Fumarate Hydratase-Deficient Kidney Cancer: Targeting the Warburg Effect in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Fumarase Activity Assay Kit (Colorimetric) (ARG82158) - arigo Biolaboratories [arigobio.com]
- 16. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Fumarate Hydratase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Topic: Determination of the half-maximal inhibitory concentration (IC50) of Fumarate hydratase-IN-1 in various cancer cell lines.
Introduction
Fumarate hydratase (FH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2] Germline mutations in the FH gene are associated with Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC), an aggressive form of kidney cancer.[3][4][5] In FH-deficient cancer cells, the accumulation of fumarate leads to a metabolic shift towards aerobic glycolysis (the Warburg effect) and the stabilization of hypoxia-inducible factor (HIF)-1α, promoting tumor growth and angiogenesis.[3][6][7]
This compound is a cell-permeable inhibitor of FH. Its antiproliferative activity is particularly pronounced under low-glucose conditions, highlighting its mechanism of targeting cancer cell metabolism.[8][9] This document provides a summary of its inhibitory activity across various cancer cell lines and detailed protocols for determining its IC50 value.
Quantitative Data: IC50 of this compound
This compound demonstrates broad antiproliferative activity against a range of cancer cell lines. The inhibitory effect is often nutrient-dependent, with higher cytotoxicity observed in the absence of glucose.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| SW620 | Colorectal Cancer | Mean: 2.2 | Antiproliferative activity.[10] |
| ACHN | Kidney Cancer | Mean: 2.2 | Antiproliferative activity.[10] |
| HCT-116 | Colorectal Cancer | Mean: 2.2 | Antiproliferative activity.[10] |
| PC3 | Prostate Cancer | Mean: 2.2 | Antiproliferative activity.[10] |
| SK-MEL-28 | Melanoma | Mean: 2.2 | Antiproliferative activity.[10] |
| SW620 | Colorectal Cancer | 2.2 | Inhibition of Oxygen Consumption Rate (OCR) in the absence of glucose.[8] |
Signaling Pathways in FH-Deficient Cancer
Loss of FH function, either through genetic mutation or chemical inhibition by compounds like this compound, leads to significant metabolic and signaling pathway alterations. The accumulation of fumarate competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs), which are responsible for the degradation of HIF-1α.[6][7] This leads to the stabilization of HIF-1α even under normal oxygen conditions, promoting a pro-cancerous state.
References
- 1. uniprot.org [uniprot.org]
- 2. Fumarase - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Exploring a glycolytic inhibitor for the treatment of an FH-deficient type-2 papillary RCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetically Lethal Interactions of Heme Oxygenase-1 and Fumarate Hydratase Genes [mdpi.com]
- 6. Fumarate hydratase deficiency and cancer: activation of hypoxia signaling? — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 7. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Fumarate Hydratase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fumarate hydratase (FH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1] Inhibition of FH is a potential therapeutic strategy for certain cancers, as some tumor cells exhibit a dependency on alternative metabolic pathways that can be exploited. Fumarate hydratase-IN-1 (FH-IN-1) is a cell-permeable, competitive inhibitor of fumarate hydratase.[2][3] This document provides detailed information on cell lines sensitive to FH-IN-1, quantitative data on its activity, and comprehensive protocols for relevant experimental procedures.
Sensitive Cell Lines and Quantitative Data
This compound has demonstrated antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effect of FH-IN-1 is notably nutrient-dependent, with increased efficacy observed in low-glucose conditions.[2][4]
| Cell Line | Cancer Type | Mean IC50 (µM) | Notes |
| SW620 | Colorectal Carcinoma | 2.2 | Activity is nutrient-dependent.[5] |
| ACHN | Renal Cell Adenocarcinoma | 2.2 | Activity is nutrient-dependent.[5] |
| HCT-116 | Colorectal Carcinoma | 2.2 | Activity is nutrient-dependent.[5] |
| PC3 | Prostate Adenocarcinoma | 2.2 | Activity is nutrient-dependent.[5] |
| SK-MEL-28 | Malignant Melanoma | 2.2 | Activity is nutrient-dependent.[5] |
Note: Individual IC50 values for each cell line are not publicly available; the mean IC50 is reported from the initial screening study.
In addition to the cell lines listed above, cell lines with inherent FH deficiency, such as the renal cell carcinoma lines UOK 262, UOK 268, and NCCFH1, are valuable models for studying the consequences of FH loss and may exhibit sensitivity to therapeutic strategies that are synthetically lethal with this deficiency.
Signaling Pathways Affected by Fumarate Hydratase Inhibition
Inhibition of fumarate hydratase by FH-IN-1 leads to the intracellular accumulation of fumarate. This accumulation has pleiotropic effects on various signaling pathways, primarily through the ability of fumarate to act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.
References
- 1. Cellosaurus cell line SK-MEL-28 (CVCL_0526) [cellosaurus.org]
- 2. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fumarate Hydratase Enhances the Therapeutic Effect of PD-1 Antibody in Colorectal Cancer by Regulating PCSK9 [mdpi.com]
Application Notes and Protocols: Fumarate Hydratase-IN-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Fumarate hydratase-IN-1 (FH-IN-1), a cell-permeable inhibitor of fumarate hydratase. The protocols detailed below are based on published research and are intended to guide the design and execution of in vivo studies investigating the effects of FH-IN-1 in a cancer immunology context.
Introduction
Fumarate hydratase (FH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Inhibition of FH leads to the accumulation of intracellular fumarate, which has been shown to act as an oncometabolite, influencing various cellular processes, including immune cell function. This compound is a potent and cell-permeable inhibitor of FH, making it a valuable tool for studying the biological consequences of FH inhibition in vitro and in vivo.
Recent studies have demonstrated that FH-IN-1 can modulate the tumor microenvironment and the anti-tumor immune response, particularly affecting the function and survival of CD8+ T cells. These notes provide detailed protocols for an in vivo study using a B16-OVA murine melanoma model to investigate these effects.
Data Presentation
In Vivo Study Parameters for this compound
| Parameter | Value/Description | Reference |
| Compound | This compound | [1] |
| Animal Model | C57BL/6 mice bearing B16-OVA melanoma tumors | [1] |
| Dosage | 25 mg/kg per day | [1] |
| Route of Administration | Intraperitoneal (i.p.) injection | Inferred from common practice |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2][3] |
| Treatment Duration | Commencing on day 7 post-tumor implantation for 14 consecutive days | Based on typical tumor model timelines |
| Primary Endpoints | Tumor growth, survival | [1] |
| Secondary Endpoints | Tumor interstitial fluid fumarate levels, percentage of apoptotic tumor-associated CD8+ T cells, levels of tumor-associated CD44+ CD8+ T cells | [1] |
Signaling Pathway
Inhibition of Fumarate Hydratase (FH) by FH-IN-1 leads to an accumulation of fumarate within the tumor cell. This excess fumarate can be transported out of the tumor cell and into the tumor microenvironment, where it can be taken up by tumor-infiltrating CD8+ T cells. Inside the CD8+ T cells, high levels of fumarate can have several effects, including the induction of apoptosis, thereby suppressing the anti-tumor immune response.
Experimental Protocols
Experimental Workflow
The following diagram outlines the general workflow for the in vivo study of this compound.
Protocol 1: B16-OVA Murine Melanoma Model
1.1. Cell Culture
-
Culture B16-OVA melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
1.2. Tumor Implantation
-
Harvest B16-OVA cells using trypsin-EDTA and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of 6-8 week old female C57BL/6 mice.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
Protocol 2: In Vivo Administration of this compound
2.1. Formulation of FH-IN-1
-
Prepare a stock solution of this compound in DMSO.
-
For a 25 mg/kg dose in a 20 g mouse (0.5 mg/mouse) with an injection volume of 100 µL, the final concentration required is 5 mg/mL.
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Add the required volume of the FH-IN-1 stock solution to the vehicle and vortex thoroughly to ensure complete dissolution. Prepare a vehicle-only solution for the control group.
2.2. Administration
-
Beginning on day 7 post-tumor implantation, administer 100 µL of the FH-IN-1 formulation (25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Continue daily administrations for a total of 14 days.
-
Monitor the health and body weight of the mice daily.
Protocol 3: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
3.1. Tumor Digestion
-
At the study endpoint, euthanize mice and excise tumors.
-
Mince the tumors into small pieces in RPMI-1640 medium.
-
Digest the tumor fragments in a solution containing collagenase D (1 mg/mL), DNase I (0.1 mg/mL), and hyaluronidase (0.1 mg/mL) in RPMI-1640 for 45 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
3.2. Flow Cytometry for Apoptotic CD8+ T Cells
-
Resuspend the single-cell suspension in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain the cells with fluorescently conjugated antibodies against CD45, CD3, CD8, and CD44 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Perform intracellular staining for active caspase-3 or use an Annexin V/Propidium Iodide (PI) staining kit to identify apoptotic cells according to the manufacturer's protocol.
-
Acquire data on a flow cytometer and analyze the percentage of apoptotic (e.g., Annexin V positive, Caspase-3 positive) cells within the CD45+CD3+CD8+CD44+ T cell population.
Protocol 4: Measurement of Fumarate in Tumor Interstitial Fluid (TIF)
4.1. TIF Extraction
-
At the study endpoint, euthanize mice and immediately excise tumors.
-
Place the intact tumor in a pre-weighed microcentrifuge tube with a small hole at the bottom, which is then placed inside a larger collection tube.
-
Centrifuge at 400 x g for 10 minutes at 4°C to collect the TIF in the outer tube.
-
Immediately freeze the collected TIF at -80°C until analysis.
4.2. LC-MS/MS Analysis of Fumarate
-
Thaw the TIF samples on ice.
-
Precipitate proteins by adding a 4-fold excess of cold methanol containing a known concentration of a stable isotope-labeled fumarate internal standard (e.g., 13C4-Fumarate).
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
Perform quantitative analysis of fumarate using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a suitable chromatographic column and mass spectrometric conditions for detecting and quantifying fumarate and its internal standard.
-
Calculate the concentration of fumarate in the TIF based on the ratio of the peak area of endogenous fumarate to the peak area of the internal standard and a standard curve.
References
Fumarate Hydratase-IN-1 Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to malate.[1][2] Genetic inactivation of FH is associated with hereditary leiomyomatosis and renal cell carcinoma (HLRCC), where the accumulation of fumarate acts as an oncometabolite, driving oncogenic signaling pathways.[3][4] Fumarate hydratase-IN-1 (FH-IN-1) is a cell-permeable, small molecule inhibitor of FH, making it a valuable tool for studying the biological consequences of FH inhibition and for preclinical evaluation of targeting this pathway in various disease models.[5][6]
These application notes provide a comprehensive guide for the in vivo administration of this compound in mice, covering its mechanism of action, formulation, administration protocols, and expected biological outcomes.
Mechanism of Action
This compound competitively inhibits the enzymatic activity of fumarate hydratase. This inhibition leads to the intracellular accumulation of fumarate, which has several downstream consequences:
-
Metabolic Reprogramming: The block in the TCA cycle leads to a shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1]
-
Pseudohypoxia: Accumulated fumarate can inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) even under normoxic conditions.[4] This can promote angiogenesis and tumor growth.[3]
-
Immune Modulation: Fumarate has been shown to modulate immune responses. For instance, it can suppress the anti-tumor capacity of CD8+ T cells.
-
Induction of Innate Immunity: Inhibition of FH can lead to the release of mitochondrial DNA (mtDNA) and mitochondrial RNA (mtRNA), which in turn can activate the cGAS-STING and other innate immune pathways, leading to the production of type-I interferons.
Signaling Pathway of Fumarate Hydratase Inhibition
References
- 1. Synthetically Lethal Interactions of Heme Oxygenase-1 and Fumarate Hydratase Genes [mdpi.com]
- 2. Fumarase - Wikipedia [en.wikipedia.org]
- 3. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Fumarate Hydratase-IN-1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Fumarate Hydratase-IN-1 (FH-IN-1) in Western blot analysis. Fumarate hydratase (FH) is a key enzyme in the tricarboxylic acid (TCA) cycle, and its inhibition can have significant effects on cellular metabolism and signaling pathways.[1][2] FH-IN-1 is a cell-permeable small molecule inhibitor of fumarate hydratase, making it a valuable tool for studying the downstream effects of FH inhibition.[3][4][5][6] This document outlines the necessary protocols for treating cells with FH-IN-1 and subsequently analyzing protein expression levels via Western blotting.
Biological Context and Signaling Pathway
Fumarate hydratase catalyzes the reversible hydration of fumarate to L-malate in the mitochondrial TCA cycle.[1][7] In certain cancers, mutations in the FH gene lead to an accumulation of fumarate, which acts as an oncometabolite.[1][8][9] This accumulation competitively inhibits prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][8][9] Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, glucose metabolism (the Warburg effect), and cell survival, thereby contributing to tumorigenesis.[1][10] FH-IN-1 allows for the pharmacological inhibition of FH, mimicking the effects of FH deficiency and enabling the study of these pathways in a controlled manner.[11][12][13]
Figure 1: Fumarate Hydratase signaling pathway and the effect of FH-IN-1.
Experimental Protocols
The following protocols provide a general framework for using FH-IN-1 in Western blot analysis. Optimization may be required for specific cell lines and experimental conditions.
Cell Culture and Treatment with FH-IN-1
This protocol describes the treatment of cells with FH-IN-1 prior to protein extraction.
-
Cell Seeding: Seed cells in appropriate culture dishes (e.g., 6-well or 10 cm plates) and grow to 70-80% confluency.
-
FH-IN-1 Preparation: Prepare a stock solution of FH-IN-1 in an appropriate solvent, such as DMSO.[4] For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C.[6]
-
Cell Treatment: Dilute the FH-IN-1 stock solution to the desired final concentration in fresh cell culture medium. Typical working concentrations can range from 1 µM to 25 µM, with an average IC50 of 2.2 µM in several cancer cell lines.[6][14] Remove the old medium from the cells and replace it with the medium containing FH-IN-1. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24, or 48 hours) to allow for the inhibition of FH and subsequent changes in protein expression. The optimal incubation time should be determined empirically.
-
Cell Lysis: After incubation, proceed immediately to the cell lysis protocol for protein extraction.
Western Blot Protocol
This protocol outlines the steps for performing a Western blot to detect Fumarate Hydratase or other target proteins following cell treatment.
1. Cell Lysis
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (e.g., 150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors to the culture dish.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay.
3. Sample Preparation
-
Mix the protein lysate with Laemmli sample buffer (e.g., 2X buffer containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue) to a final protein concentration of 1-2 µg/µL.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[16] The transfer time and voltage should be optimized based on the molecular weight of the target protein.
6. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[16]
7. Primary Antibody Incubation
-
Dilute the primary antibody (e.g., anti-Fumarate Hydratase, anti-HIF-1α, or other targets) in the blocking buffer at the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[16][17]
8. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[16][17]
9. Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Figure 2: Experimental workflow for Western blot analysis using FH-IN-1.
Data Presentation
The following tables provide recommended starting concentrations and conditions for key reagents. These should be optimized for your specific experimental setup.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Stock Concentration | Recommended Working Dilution/Concentration |
| This compound | 10 mM in DMSO | 1 - 25 µM |
| Anti-Fumarate Hydratase (Primary Antibody) | e.g., 1 mg/mL | 1:1000 - 1:5000 (e.g., 0.1 µg/mL)[18] |
| Anti-HIF-1α (Primary Antibody) | Varies by manufacturer | Refer to datasheet |
| Anti-β-actin (Loading Control) | Varies by manufacturer | Refer to datasheet |
| HRP-conjugated Secondary Antibody | Varies by manufacturer | 1:2000 - 1:20,000[16][17] |
Table 2: Western Blot Protocol Timings and Conditions
| Step | Duration | Temperature | Conditions |
| Cell Treatment with FH-IN-1 | 6 - 48 hours | 37°C | In CO₂ incubator |
| Cell Lysis | 30 minutes | 4°C | With agitation |
| Protein Transfer (Wet) | 1 hour - overnight | 4°C | 100 V |
| Blocking | 1 hour | Room Temperature | With agitation |
| Primary Antibody Incubation | Overnight | 4°C | With agitation |
| Secondary Antibody Incubation | 1 hour | Room Temperature | With agitation |
References
- 1. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 2. Fumarate hydratase inhibits non-small cell lung cancer metastasis via inactivation of AMPK and upregulation of DAB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 5. This compound | Fumarase inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Fumarate hydratase deficiency and cancer: activation of hypoxia signaling? — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Molecular Pathways: Fumarate Hydratase-Deficient Kidney Cancer: Targeting the Warburg Effect in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. caymanchem.com [caymanchem.com]
- 15. Fumarate hydratase-deficient renal cell carcinoma cells respond to asparagine by activation of the unfolded protein response and stimulation of the hexosamine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. FH/Fumarate Hydratase Polyclonal Antibody (A305-262A) [thermofisher.com]
Application Notes and Protocols: Investigating the Downstream Targets of Fumarate Hydratase-IN-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate. Its inhibition leads to the accumulation of fumarate, an oncometabolite that has profound effects on cellular signaling and metabolism. Fumarate hydratase-IN-1 (FH-IN-1) is a cell-permeable inhibitor of FH with demonstrated antiproliferative and anti-inflammatory activities.[1][2] Understanding the downstream consequences of FH-IN-1-mediated inhibition is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
These application notes provide an overview of the key downstream targets and cellular processes affected by FH-IN-1 and offer detailed protocols for their investigation.
Mechanism of Action and Primary Downstream Effects
The primary and most direct consequence of this compound (FH-IN-1) administration is the inhibition of the fumarate hydratase (FH) enzyme. This enzymatic blockade leads to a significant intracellular accumulation of fumarate. Fumarate itself acts as a key signaling molecule, initiating a cascade of downstream events by competitively inhibiting α-ketoglutarate-dependent dioxygenases.
Two of the most well-characterized downstream pathways affected by fumarate accumulation are the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF1α) and the activation of Nuclear factor erythroid 2-related factor 2 (NRF2). Under normal oxygen levels (normoxia), HIF1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Accumulated fumarate competitively inhibits PHDs, preventing HIF1α hydroxylation and causing its stabilization and accumulation, even in the presence of oxygen (a phenomenon known as pseudo-hypoxia). Stabilized HIF1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Similarly, fumarate can induce the activation of the NRF2 antioxidant response pathway. Fumarate modifies cysteine residues on Keap1, the negative regulator of NRF2. This modification disrupts the Keap1-NRF2 interaction, leading to NRF2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase 1 (HMOX1).
The inhibition of FH and the consequent disruption of the TCA cycle also lead to significant metabolic reprogramming. Cells treated with FH inhibitors often exhibit a decrease in mitochondrial respiration and a shift towards aerobic glycolysis to meet their energy demands.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound.
| Compound | Target | Assay | IC50 (μM) | Cell Lines | Reference |
| This compound | Fumarate hydratase | Proliferation Assay | 2.2 (mean) | SW620, ACHN, HCT-116, PC3, SK-MEL-28 | [3][4] |
| This compound | Fumarate hydratase | Oxygen Consumption Rate (OCR) | 2.2 | SW620 | [2] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound inhibition.
Caption: Experimental workflow for target identification.
Experimental Protocols
Protocol 1: Western Blot for HIF1α Stabilization
This protocol describes the detection of HIF1α protein stabilization in cells treated with FH-IN-1.
Materials:
-
Cells of interest
-
This compound
-
Cobalt chloride (CoCl2) as a positive control
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of FH-IN-1 for the indicated time. Include a vehicle control (e.g., DMSO) and a positive control for HIF1α stabilization (e.g., 100 µM CoCl2 for 6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF1α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 2: qRT-PCR for NRF2 Target Gene Expression (HMOX1)
This protocol details the measurement of HMOX1 mRNA levels as a marker of NRF2 activation.
Materials:
-
Treated cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for HMOX1 and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells treated with FH-IN-1 and vehicle control.
-
Extract total RNA using a commercial kit following the manufacturer's protocol.
-
Include an on-column DNase I digestion step to remove genomic DNA contamination.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for HMOX1 or the reference gene, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HMOX1 and the reference gene for each sample.
-
Calculate the relative expression of HMOX1 using the ΔΔCt method, normalizing to the reference gene and the vehicle-treated control.
-
Protocol 3: Seahorse XF Assay for Metabolic Profiling
This protocol describes the use of the Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)
-
Cells of interest
-
This compound
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Assay Preparation (Day of Assay):
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Prepare the assay medium (Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Wash the cells with the assay medium and add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Load the injection ports of the sensor cartridge with the compounds for the Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A) and/or FH-IN-1.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the assay, which will measure basal OCR and ECAR, and then the responses to the injected compounds.
-
-
Data Analysis:
-
Normalize the data to cell number or protein concentration.
-
Analyze the OCR and ECAR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
-
Compare the metabolic profiles of FH-IN-1-treated cells to vehicle-treated controls.
-
Protocol 4: Sample Preparation for Targeted Metabolomics (Fumarate)
This protocol outlines the extraction of intracellular metabolites for the quantification of fumarate by LC-MS.
Materials:
-
Treated cell pellets
-
Ice-cold 80% methanol
-
Microcentrifuge tubes
-
Centrifuge capable of reaching -9°C
-
Dry ice
-
LC-MS grade water and solvents
Procedure:
-
Metabolite Extraction:
-
Rapidly wash the cell culture plates with ice-cold saline.
-
Quench metabolism by adding liquid nitrogen directly to the plate.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube.
-
Vortex vigorously.
-
Incubate on dry ice for 20 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Store the dried metabolite extracts at -80°C until analysis.
-
-
LC-MS Analysis:
-
Reconstitute the dried extracts in an appropriate solvent for LC-MS analysis.
-
Analyze the samples using a targeted LC-MS method for the quantification of fumarate and other TCA cycle intermediates.
-
Protocol 5: Sample Preparation for Global Proteomics and Phosphoproteomics
This protocol provides a general workflow for preparing cell lysates for analysis by mass spectrometry.
Materials:
-
Treated cell pellets
-
Urea lysis buffer (8 M urea, 1% SDS, supplemented with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Desalting columns (e.g., C18 StageTips)
-
LC-MS grade solvents
Procedure:
-
Cell Lysis and Protein Solubilization:
-
Lyse cell pellets in urea lysis buffer.
-
Sonicate the lysate to shear DNA and aid in protein solubilization.
-
Centrifuge to pellet any insoluble material.
-
-
Protein Reduction and Alkylation:
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Reduce disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 StageTip or similar desalting column.
-
Elute the peptides and dry them in a vacuum concentrator.
-
-
Phosphopeptide Enrichment (for Phosphoproteomics):
-
If performing phosphoproteomics, enrich for phosphopeptides from the desalted peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in an appropriate solvent.
-
Analyze the peptide mixture by LC-MS/MS for protein identification and quantification.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell types and experimental setup.
References
Application Notes & Protocols: Measuring Fumarate Levels After Fumarate Hydratase-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH), also known as fumarase, is a key enzyme in the Krebs cycle (tricarboxylic acid cycle) that catalyzes the reversible hydration of fumarate to L-malate.[1][2][3] This enzyme exists in both mitochondrial and cytosolic forms, playing a crucial role in cellular energy metabolism and the metabolism of amino acids.[2][3] Inhibition of FH leads to the accumulation of intracellular fumarate, a metabolite that, at high concentrations, is considered an "oncometabolite".[4] Fumarate hydratase-IN-1 (FH-IN-1) is a known inhibitor of FH, and its application in research is pivotal for studying the consequences of FH dysfunction.[5][6]
Elevated fumarate levels can competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases that regulate the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4][7][8] This inhibition leads to the stabilization and accumulation of HIF-1α even under normal oxygen conditions (normoxia), subsequently activating oncogenic hypoxia pathways.[4][7][8] Therefore, accurately measuring fumarate levels after treatment with FH-IN-1 is essential for validating its inhibitory effect and for investigating the downstream cellular responses.
These application notes provide a detailed protocol for the quantification of fumarate in biological samples following treatment with FH-IN-1, data presentation guidelines, and visualizations of the relevant pathways and workflows.
Data Presentation
Quantitative data from experiments should be organized to facilitate clear comparison between different experimental conditions. The following table provides a template for presenting results from a dose-response and time-course experiment using FH-IN-1.
Table 1: Intracellular Fumarate Concentration Following FH-IN-1 Treatment in A549 Cells
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Fumarate Concentration (nmol/10^6 cells) | Standard Deviation | P-value (vs. Vehicle Control) |
| Vehicle Control | 0 (DMSO) | 24 | 5.2 | ± 0.8 | - |
| FH-IN-1 | 10 | 24 | 25.8 | ± 3.1 | < 0.01 |
| FH-IN-1 | 25 | 24 | 68.4 | ± 7.5 | < 0.001 |
| FH-IN-1 | 50 | 24 | 112.6 | ± 12.9 | < 0.001 |
| Vehicle Control | 0 (DMSO) | 48 | 5.5 | ± 0.9 | - |
| FH-IN-1 | 25 | 12 | 45.3 | ± 5.2 | < 0.001 |
| FH-IN-1 | 25 | 48 | 95.7 | ± 10.3 | < 0.001 |
Experimental Protocols
The following is a detailed protocol for a colorimetric assay to determine fumarate concentrations in cell lysates or tissue homogenates. This protocol is based on principles common to commercially available fumarate assay kits.[9][10][11][12]
Principle of the Assay
The quantification of fumarate is based on an enzymatic assay. Fumarase catalyzes the conversion of fumarate to malate. Malate is then oxidized by malate dehydrogenase, which generates NADH. The NADH, in turn, reduces a probe (like MTT or a developer solution), producing a colored product. The intensity of this color, measured by a spectrophotometer at a specific wavelength (e.g., 450 nm or 565 nm), is directly proportional to the fumarate concentration in the sample.[9][12][13]
Materials and Reagents
-
Fumarate Assay Kit (e.g., from Sigma-Aldrich, Abcam, BioAssay Systems) containing:
-
Fumarate Assay Buffer
-
Fumarate Enzyme Mix
-
Fumarate Developer/Probe (e.g., NAD/MTT solution)
-
Fumarate Standard (e.g., 0.1 M or 20 mM)
-
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ultrapure water
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 450 nm or 565 nm
-
Refrigerated microcentrifuge
-
Homogenizer (for tissue samples)
-
Pipettes and pipette tips
-
FH-IN-1 and appropriate solvent (e.g., DMSO)
Sample Preparation
a) Cell Lysates:
-
Culture cells to the desired density (e.g., 80-90% confluency).
-
Treat cells with various concentrations of FH-IN-1 or vehicle control for the desired time periods.
-
After incubation, harvest cells (e.g., by trypsinization) and count them.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet (typically 1 x 10^6 cells) in 100-200 µL of ice-cold Fumarate Assay Buffer.[10][11]
-
Homogenize the cell suspension by pipetting up and down or by sonication.
-
Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet insoluble material.[9][10][11]
-
Collect the supernatant for the assay. The supernatant can be used immediately or stored at -80°C.
b) Tissue Homogenates:
-
Prior to dissection, perfuse or rinse the tissue with ice-cold PBS to remove any blood.[9][12]
-
Mince the tissue into small pieces on ice.
-
Add 200-400 µL of ice-cold Fumarate Assay Buffer per 50 mg of tissue.[9][12]
-
Homogenize the tissue using a Dounce homogenizer or similar device on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[9][12]
-
Collect the supernatant for the assay.
Fumarate Standard Curve Preparation
-
Prepare a 1 mM fumarate standard solution by diluting the provided stock standard with Fumarate Assay Buffer. For example, dilute 10 µL of a 0.1 M Fumarate Standard with 990 µL of Assay Buffer.[10]
-
Create a series of standards by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard solution into separate wells of a 96-well plate.[11]
-
Adjust the volume in each standard well to 50 µL with Fumarate Assay Buffer. This will generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.[11]
Assay Procedure
-
Add 1-50 µL of your prepared sample (cell lysate or tissue homogenate) to duplicate wells of the 96-well plate.
-
Adjust the volume of each sample well to 50 µL with Fumarate Assay Buffer.[10] Note: It is recommended to test several sample dilutions to ensure the readings fall within the linear range of the standard curve.
-
Prepare the Master Reaction Mix: For each well (standard and sample), prepare a mix according to the kit manufacturer's instructions. A typical mix includes:
-
~90 µL Fumarate Assay Buffer
-
~8 µL Fumarate Developer
-
~2 µL Fumarate Enzyme Mix[10]
-
-
Add 100 µL of the Master Reaction Mix to each well containing the standards and samples.
-
Mix the contents of the wells thoroughly, using a horizontal shaker or by pipetting.
-
Incubate the plate at room temperature (or 37°C, depending on the kit) for 30-60 minutes, protected from light.[10][11]
-
Measure the absorbance (Optical Density, OD) at the appropriate wavelength (e.g., 450 nm or 565 nm) using a microplate reader.[10][11]
Data Analysis
-
Subtract the OD value of the 0 nmol/well standard (blank) from all other standard and sample readings.
-
Plot the corrected OD values for the standards against the amount of fumarate (nmol) to generate a standard curve.
-
Determine the slope of the standard curve.
-
Calculate the amount of fumarate (Sa) in each sample using the corrected sample OD value and the standard curve.
-
Fumarate Amount (Sa) (nmol) = (Corrected OD_Sample) / Slope
-
-
Calculate the fumarate concentration in the original sample:
-
Fumarate Concentration = Sa / Sv
-
Where:
-
Sa is the fumarate amount from the standard curve (nmol).
-
Sv is the sample volume added to the well (mL).[11]
-
-
-
Normalize the concentration to the number of cells or tissue weight (e.g., nmol/10^6 cells or nmol/mg tissue).
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for measuring intracellular fumarate.
Caption: Inhibition of Fumarate Hydratase in the TCA cycle.
Caption: Downstream signaling effects of FH inhibition.
References
- 1. uniprot.org [uniprot.org]
- 2. Fumarase - Wikipedia [en.wikipedia.org]
- 3. Structural basis of fumarate hydratase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Fumarate hydratase inhibition activates innate immunity via mitochondrial nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumarate hydratase deficiency and cancer: activation of hypoxia signaling? — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. bioassaysys.com [bioassaysys.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols: Fumarate Hydratase Activity Assay with Fumarate Hydratase-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fumarate hydratase-IN-1 as a potent inhibitor of fumarate hydratase (FH) and for measuring the enzyme's activity. The protocols are intended for use in basic research, drug discovery, and cancer metabolism studies.
Introduction to Fumarate Hydratase and its Inhibitor
Fumarate hydratase (FH), also known as fumarase, is a key enzyme in the Krebs cycle, catalyzing the reversible hydration of fumarate to L-malate.[1][2] It exists in both mitochondrial and cytosolic isoforms, playing a crucial role in cellular energy metabolism and the metabolism of amino acids and fumarate.[2][3] Dysregulation of FH activity is associated with several diseases, including a rare and aggressive form of kidney cancer, Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC).[3][4][5]
This compound is a cell-permeable inhibitor of fumarate hydratase.[6][7] It has demonstrated antiproliferative activity against a variety of cancer cell lines, with its cytotoxic effects being particularly pronounced under glucose-deprived conditions.[5][8] This makes it a valuable tool for studying the metabolic vulnerabilities of cancer cells and for the development of novel therapeutic strategies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a typical colorimetric fumarate hydratase activity assay.
Table 1: this compound Properties and Efficacy
| Parameter | Value | Reference |
| Mean IC50 | 2.2 µM | [6][9] |
| Cell Line Examples | SW620, ACHN, HCT-116, PC3, SK-MEL-28 | [6][8][9] |
| Mechanism of Action | Inhibition of Fumarate Hydratase | [6] |
| Cell Permeability | Yes | [6][7] |
| Solubility (in DMSO) | ≥ 50 mg/mL | [9] |
Table 2: Typical Fumarate Hydratase Activity Assay Parameters
| Parameter | Value/Range | Reference |
| Assay Principle | NADH-coupled enzymatic reaction | [10] |
| Detection Method | Colorimetric (Absorbance at 565 nm or 450 nm) | [10][11] |
| Linear Detection Range | 0.4 to 70 U/L | [10] |
| Incubation Time | 10 - 60 minutes | [10][11] |
| Temperature | 25°C or 37°C | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Fumarate Hydratase Signaling Pathway in Cancer
Caption: Fumarate hydratase inhibition leads to fumarate accumulation, HIF-1α stabilization, and oncogenic signaling.
Experimental Workflow for Fumarate Hydratase Activity Assay
References
- 1. Fumarase Activity Assay Kit (Colorimetric) (ab196992) | Abcam [abcam.com]
- 2. Fumarase - Wikipedia [en.wikipedia.org]
- 3. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate hydratase-deficient renal cell carcinoma cells respond to asparagine by activation of the unfolded protein response and stimulation of the hexosamine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Studying HLRCC using Fumarate Hydratase-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fumarate hydratase-IN-1 to investigate the pathobiology of Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) and to evaluate its potential as a therapeutic agent.
Introduction to HLRCC and Fumarate Hydratase
Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC) is a rare, autosomal dominant cancer syndrome caused by germline mutations in the gene encoding the Krebs cycle enzyme, fumarate hydratase (FH). This genetic alteration leads to a deficiency in FH activity, resulting in the accumulation of fumarate within the cells. Elevated fumarate levels have profound effects on cellular metabolism and signaling, driving the development of cutaneous and uterine leiomyomas, and a particularly aggressive form of papillary renal cell carcinoma.
The accumulation of fumarate competitively inhibits hypoxia-inducible factor (HIF) prolyl hydroxylases, leading to the stabilization and activation of HIF-1α even under normal oxygen conditions (normoxia). This "pseudo-hypoxic" state promotes angiogenesis, glycolysis, and other cellular processes that contribute to tumor growth and progression. Additionally, fumarate can modify cysteine residues on proteins through a process called succination, leading to the activation of the antioxidant response pathway mediated by NRF2.
This compound is a cell-permeable inhibitor of fumarate hydratase, providing a valuable tool to mimic the biochemical consequences of FH loss in HLRCC. By inhibiting FH, this compound induces fumarate accumulation, thereby allowing researchers to study the downstream effects on signaling pathways and cellular phenotypes in a controlled manner.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Lines | Reference |
| Mean IC50 | 2.2 µM | SW620, ACHN, HCT-116, PC3, SK-MEL-28 | [1](--INVALID-LINK--": "_blank"} |
Signaling Pathways and Experimental Workflow
To visualize the key signaling pathway affected in HLRCC and the general experimental workflow for using this compound, the following diagrams are provided.
Experimental Protocols
Cell Culture Protocol for UOK262 Cells
The UOK262 cell line is a well-established model for HLRCC, as it is deficient in fumarate hydratase.
Materials:
-
UOK262 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L)[2]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of UOK262 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.[3]
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
UOK262 cells
-
Complete growth medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed UOK262 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[4]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence (no-cell control) from all experimental wells. Plot the cell viability as a percentage of the vehicle control against the log of the inhibitor concentration to determine the IC50 value.
Western Blot for HIF-1α and NRF2
This protocol describes the detection of HIF-1α and NRF2 protein levels in UOK262 cells treated with this compound.
Materials:
-
UOK262 cells
-
Complete growth medium
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-NRF2, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed UOK262 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 1, 2.5, 5, 10 µM) for 24 hours.
-
For HIF-1α detection, it is critical to minimize the time between cell harvesting and lysis to prevent protein degradation. Perform all lysis steps on ice.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HIF-1α diluted 1:1000, anti-NRF2 diluted 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Fumarate Hydratase Enzyme Activity Assay
This assay measures the activity of fumarate hydratase in cell lysates, which can be used to confirm the inhibitory effect of this compound. Commercial kits are available and recommended for this purpose.
Materials:
-
UOK262 cells
-
This compound
-
Fumarase Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or other suppliers)
-
Microplate reader
Procedure (based on a typical commercial kit):
-
Sample Preparation:
-
Treat UOK262 cells with this compound as described for the western blot protocol.
-
Harvest the cells and prepare cell lysates according to the kit's instructions. This typically involves homogenization in the provided assay buffer.[5][6]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[5][6]
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Measurement:
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader. The measurement can be kinetic (reading at multiple time points) or endpoint.[5]
-
-
Data Analysis:
-
Calculate the fumarate hydratase activity based on the change in absorbance/fluorescence over time, normalized to the protein concentration of the lysate.
-
Compare the activity in treated samples to the vehicle control to determine the percentage of inhibition.
-
Conclusion
This compound is a powerful research tool for elucidating the molecular mechanisms underlying HLRCC. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of FH inhibition on cell viability and key signaling pathways. By using this inhibitor in conjunction with HLRCC cell models, scientists can advance our understanding of this disease and explore novel therapeutic strategies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. Hyperpolarized 13C-pyruvate magnetic resonance reveals rapid lactate export in metastatic renal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.tghn.org [media.tghn.org]
- 4. promega.com [promega.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Fumarate Hydratase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fumarate hydratase-IN-1, focusing on its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO has been reported by various suppliers, and values can differ, potentially due to slight batch-to-batch variations or differences in experimental conditions.[1] It is crucial to consult the datasheet provided with your specific batch. The table below summarizes the reported solubility data.
Q2: I am having difficulty dissolving this compound in DMSO. What steps can I take?
A2: If you are experiencing issues with dissolution, consider the following troubleshooting steps:
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb water over time, which may reduce the solubility of the compound.[2] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Sonication: Applying ultrasonic energy can help break up compound aggregates and accelerate the dissolution process.[3][4] Many protocols recommend sonication if the compound does not dissolve easily.[3]
-
Gentle Warming: Gently warming the solution to 37°C can increase solubility.[4] However, be cautious and ensure the compound is thermostable to avoid degradation.
-
Vortexing: Vigorous mixing can aid in dissolving the compound.
Q3: My this compound precipitated out of the DMSO stock solution after storage. Why did this happen and what can I do?
A3: Precipitation from a DMSO stock solution, especially a high-concentration one, can occur for several reasons:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to precipitation.[5][6][7] It is highly recommended to aliquot the stock solution into single-use volumes to minimize these cycles.[4][8]
-
Water Absorption: As mentioned, DMSO can absorb moisture, which decreases its solvating power for certain compounds, leading to precipitation over time.[6]
-
Supersaturated Solution: The initial dissolution might have created a supersaturated solution, which is thermodynamically unstable and can precipitate over time, especially with temperature fluctuations.[6]
To recover the compound, you may try gently warming the solution and sonicating it again before use. However, the best practice is to prepare fresh solutions or use properly stored aliquots.
Q4: The inhibitor precipitates when I dilute my DMSO stock into aqueous cell culture media or buffer. How can I solve this?
A4: This is a common issue. While a compound may be highly soluble in pure DMSO, its solubility dramatically decreases when introduced to an aqueous environment.[9]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[8]
-
Stepwise Dilution: Perform dilutions in a stepwise manner rather than adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. This can help prevent the compound from crashing out of solution.[8]
-
Co-solvents (for in vivo studies): For animal experiments, complex solvent systems are often required. A common formulation is a sequential mix of DMSO with other solvents like PEG300, Tween-80, and saline.[3][10]
-
Lower Stock Concentration: Using a more dilute stock solution means you add a larger volume to your media, which can sometimes help, but the key is to keep the final DMSO percentage low while achieving the desired working concentration of the inhibitor.[9]
Q5: What are the recommended storage conditions for this compound stock solutions in DMSO?
A5: Proper storage is critical to maintaining the stability and efficacy of the compound.
-
Powder: Store the solid compound at -20°C for up to 3 years.[3]
-
In DMSO: Once dissolved in DMSO, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[4][8] Store these aliquots at -80°C for long-term stability (up to 1 year or more) or at -20°C for shorter periods (1 month).[3][4][8][11]
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Supplier | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |
| TargetMol | 30 mg/mL | 67.18 mM | Sonication is recommended. | [3] |
| MedChemExpress | 50 mg/mL | 111.97 mM | Need ultrasonic. | [10][12] |
| Selleck Chemicals | 89 mg/mL | 199.31 mM | Tested in-house at 25°C. | [1] |
| Cayman Chemical | 1-10 mg/mL | (Sparingly soluble) | - | [13] |
| GlpBio | 50 mg/mL | 111.97 mM | - | [4] |
Molecular Weight of this compound is 446.54 g/mol .[1][10]
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution. Always refer to the manufacturer's specific instructions.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Pre-Weighing Steps: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the required volume of DMSO to add. For 1 mg of this compound (MW: 446.54 g/mol ) to make a 10 mM stock solution:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (0.001 g / (446.54 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 223.9 µL
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect for any undissolved particulates.
-
-
Troubleshooting Dissolution:
-
If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for a short period while mixing.
-
-
Aliquoting and Storage:
-
Once the solution is clear and homogenous, dispense it into single-use, sterile cryovials.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: Workflow for dissolving this compound in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ziath.com [ziath.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Fumarate Hydratase-IN-1
This guide provides researchers, scientists, and drug development professionals with comprehensive instructions and troubleshooting advice for preparing Fumarate hydratase-IN-1 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The most highly recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (DMSO).[1][2][3][4] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture.[4][5]
Q2: What should I do if this compound does not dissolve completely in DMSO?
A2: If you encounter solubility issues, gentle warming and sonication are recommended to facilitate dissolution.[1] Ensure the solution is clear before considering it fully dissolved. If precipitates persist, this may indicate that the solution is supersaturated or that the solvent has absorbed moisture.
Q3: How should I store the solid this compound and its stock solution?
A3: Solid this compound should be stored at -20°C for long-term stability (up to 3-4 years).[1][3][4] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for a shorter duration of one month.[4][5][6]
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the preferred solvent, this compound is also slightly soluble in acetonitrile (0.1-1 mg/mL) and sparingly soluble in ethanol.[3][4] It is considered insoluble in water.[4] However, for most cell-based assays, a concentrated stock in DMSO is prepared first and then diluted to the final working concentration in an aqueous medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms after adding the stock solution to the aqueous medium. | The final concentration of the compound in the aqueous medium exceeds its solubility limit. | - Increase the final volume of the aqueous medium to lower the compound's concentration.- Increase the percentage of DMSO in the final solution (note: high concentrations of DMSO can be toxic to cells).- For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween 80 to improve solubility.[1][2] |
| The compound appears oily or does not dissolve properly. | The compound may have absorbed moisture, or the solvent quality is poor. | - Use a fresh vial of this compound.- Use a new, unopened bottle of anhydrous, high-purity DMSO.[4][5]- Employ sonication or gentle warming to aid dissolution.[1] |
| Inconsistent experimental results. | The stock solution may not be homogeneous, or it may have degraded due to improper storage. | - Ensure the stock solution is completely clear and free of any precipitate before use.- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4][6]- Always use a freshly prepared working solution for your experiments.[1] |
Quantitative Data Summary
The solubility of this compound can vary between different batches and suppliers. The following table summarizes the reported solubility data.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 30 - 89 mg/mL | 67.18 - 199.31 mM | Sonication and the use of fresh, anhydrous DMSO are recommended.[1][4][5] |
| Acetonitrile | 0.1 - 1 mg/mL | - | Slightly soluble.[3] |
| Ethanol | 22 mg/mL | - | Sparingly soluble.[4] |
| Water | Insoluble | - | [4] |
Note: The molecular weight of this compound is 446.54 g/mol .[2]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO), biotechnology grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Preparation: Allow the vial of this compound and the bottle of DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.465 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Troubleshooting Insolubility (if necessary):
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Alternatively, warm the solution to 37°C for a short period, mixing intermittently.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][5][6]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Fumarate Hydratase-IN-1 (FH-IN-1)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Fumarate Hydratase-IN-1 (FH-IN-1) when stored in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For optimal long-term stability, it is recommended to store stock solutions of this compound in DMSO at -80°C.[1][2] Under these conditions, the solution can be stable for up to two years.[2] For shorter-term storage, -20°C is also an option, with a recommended usage period of within one to six months.[1][3] It is crucial to minimize freeze-thaw cycles, as they can potentially impact the stability of the compound.[4][5]
Q2: Can I store the FH-IN-1 DMSO stock solution at room temperature or 4°C?
A2: It is not recommended to store FH-IN-1 DMSO solutions at room temperature or 4°C for extended periods. While many compounds are stable for a few days at these temperatures, long-term storage can lead to degradation. One study on a diverse set of compounds in DMSO showed that while most were stable for 15 weeks at 40°C, this was part of an accelerated stability study and does not reflect optimal storage conditions.[6][7] For maintaining the integrity of FH-IN-1, adhering to the recommended -20°C or -80°C storage is crucial.
Q3: How does the purity of DMSO affect the stability of FH-IN-1?
A3: The purity of DMSO, particularly its water content, can significantly impact the stability of dissolved compounds. DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[4] The presence of water can facilitate hydrolysis of susceptible functional groups within the compound.[7][8] Therefore, it is best practice to use anhydrous or high-purity DMSO and to handle it in a way that minimizes exposure to moisture.
Q4: How many times can I freeze and thaw my FH-IN-1 DMSO stock solution?
A4: While some sources suggest that several freeze-thaw cycles might not damage small molecule products, it is generally recommended to avoid repeated cycles.[9] Each cycle can introduce moisture and potentially lead to the degradation of the compound. To avoid this, it is advisable to aliquot the stock solution into smaller, single-use volumes upon initial preparation.[5] A study on various repository compounds indicated no significant loss after 11 freeze-thaw cycles, but this can be compound-specific.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no activity of FH-IN-1 in the experiment. | Compound degradation due to improper storage. | Prepare a fresh stock solution from powder. Ensure storage at -80°C in small aliquots to minimize freeze-thaw cycles. |
| Compound degradation due to moisture in DMSO. | Use fresh, anhydrous DMSO to prepare a new stock solution. Store the DMSO properly, tightly sealed, to prevent water absorption. | |
| Inaccurate concentration of the stock solution. | Verify the initial weighing and dilution calculations. If possible, confirm the concentration using an analytical method like HPLC-UV. | |
| Precipitation observed in the stock solution upon thawing. | The compound has come out of solution. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves completely before use.[1][9][10] |
| The concentration of the stock solution is too high. | Prepare a new, less concentrated stock solution if the precipitation persists even after warming and sonication. | |
| Inconsistent experimental results using the same stock solution. | Non-homogeneity of the stock solution. | Ensure the solution is completely thawed and mixed thoroughly by vortexing before each use. |
| Gradual degradation of the compound over time. | Prepare a fresh stock solution. Consider running a stability test on your current stock to assess its integrity (see Experimental Protocols). |
Data on Storage Conditions
The following table summarizes the recommended storage conditions for this compound in DMSO as provided by various suppliers.
| Supplier | Storage Temperature | Recommended Duration | Reference |
| GlpBio | -80°C | Within 6 months | [1] |
| -20°C | Within 1 month | [1] | |
| MedchemExpress | -80°C | Up to 2 years | [2] |
| -20°C | Up to 1 year | [2] | |
| TargetMol | -80°C (in solvent) | Up to 1 year | [10] |
| ProbeChem | -80°C (in solvent) | 6 months | [3] |
| -20°C (in solvent) | 6 months | [3] | |
| Cayman Chemical | -20°C | ≥ 4 years (as solid) | [11] |
Note: The stability of the compound in DMSO is generally shorter than its stability as a solid powder.
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in DMSO
This protocol outlines a general method to quantitatively assess the stability of FH-IN-1 in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector and a suitable C18 column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Accurately weigh a sufficient amount of FH-IN-1 powder to prepare a stock solution of a known concentration (e.g., 10 mM) in anhydrous DMSO.
-
Ensure the compound is fully dissolved, using sonication or gentle warming if necessary.
-
Aliquot the stock solution into multiple amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Prepare a set of "time zero" (T0) samples by diluting the stock solution with an appropriate solvent (e.g., acetonitrile/water mixture) to a working concentration suitable for HPLC analysis (e.g., 10 µM).
3. Storage Conditions:
-
Store the aliquoted stock solution vials at the desired temperature conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
4. Time-Point Analysis:
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year, 2 years), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Prepare working solutions from the thawed stock in the same manner as the T0 samples.
-
Analyze the samples immediately by HPLC.
5. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with a constant concentration of formic acid (e.g., 0.1%). The exact gradient will need to be optimized for good peak shape and separation from any potential degradants.
-
Column: A standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of FH-IN-1 to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Integrate the peak area of the FH-IN-1 peak in the chromatograms for each time point and condition.
-
Calculate the percentage of the initial concentration remaining at each time point relative to the T0 sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
6. Interpretation of Results:
-
Plot the percentage of FH-IN-1 remaining versus time for each storage condition.
-
A stable solution will show minimal decrease in the main peak area and no significant formation of degradation peaks over time.
Visualizations
Caption: Workflow for assessing the long-term stability of FH-IN-1 in DMSO.
Caption: Inhibition of Fumarate Hydratase and its effect on HIF-1α signaling.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Fumarase inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
Fumarate hydratase-IN-1 cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Fumarate hydratase-IN-1 (FH-IN-1) in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (FH-IN-1) is a cell-permeable small molecule that acts as a competitive inhibitor of Fumarate Hydratase (FH), also known as fumarase.[1] FH is a key enzyme in the tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[2] By inhibiting FH, FH-IN-1 disrupts the TCA cycle, leading to an accumulation of intracellular fumarate.[1]
Q2: What is the most critical factor to consider when assessing the cytotoxicity of FH-IN-1?
A2: The cytotoxicity of FH-IN-1 is highly dependent on the nutrient environment, specifically the concentration of glucose.[1] Its antiproliferative and cytotoxic effects are significantly more pronounced in low-glucose or glucose-free conditions.[1] In standard glucose-containing media, the cytotoxicity of FH-IN-1 is substantially diminished.[1] This is a critical experimental parameter to control for and consider when interpreting results.
Q3: Is there established cytotoxicity data for FH-IN-1 in a wide range of normal, non-cancerous human cell lines?
A3: Currently, there is limited publicly available data on the specific IC50 values of FH-IN-1 across a broad panel of normal, non-cancerous human cell lines. The majority of research has focused on its effects on various cancer cell lines.[3] Therefore, it is essential for researchers to establish baseline cytotoxicity data in their specific normal cell models of interest.
Q4: What are the known effects of FH-IN-1 on normal immune cells?
A4: Studies on mouse CD8+ T cells have shown that preincubation with FH-IN-1 can reduce the secretion of cytokines such as IFN-γ and TNF-α. In vivo studies in a mouse melanoma model indicated that FH-IN-1 administration can lead to an increase in apoptotic tumor-associated CD8+ T cells.
Q5: How does the effect of chemical inhibition with FH-IN-1 compare to genetic knockout of the FH gene in normal cells?
A5: While both methods lead to the loss of Fumarate Hydratase function, the cellular responses can differ in onset and potential for adaptation. Genetic knockout of FH in non-cancerous cell lines, such as HEK-293T, has been shown to initially inhibit cell proliferation.[4] Similarly, heterozygous FH knockout in rat lung fibroblasts demonstrated altered proliferation and reduced apoptosis.[5][6] Chemical inhibition with FH-IN-1 provides a more acute and potentially reversible model of FH inactivation. It is important to consider that long-term genetic knockout may lead to compensatory mechanisms not present during acute chemical inhibition.
Quantitative Data Summary
The majority of available quantitative cytotoxicity data for FH-IN-1 is in cancer cell lines and is highly dependent on glucose availability.
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC50 (µM) (in low glucose) | Reference |
| SW620 | Colorectal | 2.2 | [3] |
| ACHN | Kidney | 2.2 | [3] |
| HCT-116 | Colorectal | 2.2 | [3] |
| PC3 | Prostate | 2.2 | [3] |
| SK-MEL-28 | Melanoma | 2.2 | [3] |
Note: The cytotoxicity is significantly lower in the presence of glucose.
Signaling Pathways and Experimental Workflows
Signaling Consequences of Fumarate Hydratase Inhibition
Inhibition of Fumarate Hydratase by FH-IN-1 leads to the accumulation of fumarate, which has several downstream effects on cellular signaling. This diagram illustrates the key known consequences.
References
- 1. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumarate hydratase inhibits non-small cell lung cancer metastasis via inactivation of AMPK and upregulation of DAB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-senescence role of heterozygous fumarate hydratase gene knockout in rat lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-senescence role of heterozygous fumarate hydratase gene knockout in rat lung fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fumarate Hydratase-IN-1 Treatment Duration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the treatment duration of Fumarate hydratase-IN-1 (FH-IN-1) in your experiments. All recommendations are based on available scientific literature and are intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable inhibitor of Fumarate hydratase (FH), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1] FH catalyzes the reversible hydration of fumarate to malate.[2] By inhibiting FH, FH-IN-1 causes an accumulation of intracellular fumarate. This accumulation has several downstream effects, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the activation of innate immune signaling pathways.[1][3]
Q2: What is the optimal concentration of this compound to use?
The optimal concentration is cell-type dependent. A good starting point for in vitro experiments is to perform a dose-response curve to determine the IC50 for your specific cell line. The mean IC50 for several cancer cell lines is reported to be 2.2 μM.[4] It is crucial to note that the cytotoxicity of FH-IN-1 is nutrient-dependent, with higher efficacy observed in low-glucose conditions.[5]
Q3: How long should I treat my cells with this compound?
The optimal treatment duration depends on the specific downstream effect you are investigating. The time course of HIF-1α stabilization, cytokine secretion, and effects on cell viability can vary. Refer to the experimental protocols and quantitative data tables below for guidance on selecting appropriate time points for your experiments.
Q4: How should I prepare and store this compound?
For in vitro use, a stock solution can be prepared in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to two years or at -20°C for up to one year.[4] For in vivo experiments, the formulation will depend on the route of administration, and it is recommended to prepare fresh solutions for each use.[4]
Troubleshooting Guides
Issue 1: No or weak induction of HIF-1α expression.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | HIF-1α stabilization is a dynamic process. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak expression time in your cell model. Stabilization can be transient.[6] |
| Inappropriate Cell Lysis/Sample Preparation | HIF-1α is a labile protein with a short half-life under normoxic conditions.[7] Ensure rapid cell lysis on ice with buffers containing protease inhibitors. For Western blotting, it is critical to process samples quickly to prevent degradation.[7] |
| Low Glucose Concentration in Media | The stabilization of HIF-1α by FH inhibition can be glucose-dependent.[8] Ensure your cell culture media contains an adequate glucose concentration. |
| Antibody Issues (Western Blot) | Verify the specificity and optimal dilution of your primary antibody for HIF-1α. Use a positive control, such as cells treated with a known hypoxia-mimetic agent (e.g., CoCl2) or nuclear extracts from cells exposed to hypoxia.[7] |
| Insufficient Inhibition of FH | The concentration of FH-IN-1 may be too low for your cell type. Perform a dose-response experiment to confirm effective inhibition. |
Issue 2: Inconsistent or unexpected cytokine secretion results.
| Possible Cause | Troubleshooting Step |
| Incorrect Time Point for Measurement | Cytokine secretion profiles are time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak secretion time for the cytokines of interest. |
| Cell Viability Issues | Prolonged treatment with FH-IN-1 can affect cell viability, which will impact cytokine production. Monitor cell viability in parallel with your cytokine assay using a method like MTT or Trypan Blue exclusion.[9] |
| Assay Sensitivity (ELISA) | Ensure your ELISA is sensitive enough to detect the expected concentration of the cytokine. Optimize antibody concentrations and incubation times as per the manufacturer's protocol.[10] |
| Inappropriate Cell Density | Seeding density can influence cytokine production and detection. Optimize cell seeding density for your specific assay. |
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from time-course experiments with this compound. Please note that these are generalized values and optimal timing may vary between cell types and experimental conditions.
Table 1: Time-Dependent Effects of this compound on HIF-1α Stabilization
| Time Point | Expected HIF-1α Protein Level (relative to control) | Method |
| 2 hours | Low to moderate increase | Western Blot |
| 4-8 hours | Peak increase | Western Blot[6] |
| 12 hours | Moderate to high increase | Western Blot |
| 24 hours | Sustained but potentially decreasing | Western Blot |
Table 2: Time-Dependent Effects of this compound on Cytokine Secretion (e.g., IFN-β)
| Time Point | Expected Cytokine Concentration (relative to control) | Method |
| 6 hours | Low to moderate increase | ELISA[10] |
| 12-24 hours | Peak increase | ELISA |
| 48 hours | Plateau or decrease | ELISA |
Table 3: Time-Dependent Effects of this compound on Cell Viability
| Time Point | Expected Cell Viability (% of control) | Method |
| 24 hours | 80-100% | MTT Assay[9] |
| 48 hours | 60-80% | MTT Assay[9] |
| 72 hours | 40-60% | MTT Assay[11] |
Detailed Experimental Protocols
Protocol 1: Time-Course Analysis of HIF-1α Stabilization by Western Blot
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence by the final time point.
-
Treatment: Treat cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points (e.g., 2, 4, 8, 12, 24 hours) post-treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them quickly on ice using a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against HIF-1α overnight at 4°C. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Time-Course Analysis of Cytokine Secretion by ELISA
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined optimal density.
-
Treatment: Add this compound at the desired concentration. Include a vehicle control.
-
Time Points: Collect the cell culture supernatant at different time points (e.g., 6, 12, 24, 48 hours).
-
Sample Storage: If not analyzed immediately, store the supernatant at -80°C.
-
ELISA: Perform the ELISA for the cytokine of interest (e.g., IFN-β) according to the manufacturer's instructions.[10] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Generate a standard curve using recombinant cytokine and calculate the concentration of the cytokine in your samples.
Visualizations
Caption: this compound-mediated HIF-1α stabilization pathway.
Caption: this compound-induced innate immune signaling.
Caption: General experimental workflow for optimizing FH-IN-1 treatment.
References
- 1. Fumarate hydratase inhibition activates innate immunity via mitochondrial nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumarate hydratase in cancer research: scientific trends and findings over 22 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Normalizing HIF-1α Signaling Improves Cellular Glucose Metabolism and Blocks the Pathological Pathways of Hyperglycemic Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. The glycolytic shift in fumarate-hydratase-deficient kidney cancer lowers AMPK levels, increases anabolic propensities and lowers cellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Synthetically Lethal Interactions of Heme Oxygenase-1 and Fumarate Hydratase Genes [mdpi.com]
Technical Support Center: Fumarate Hydratase-IN-1 & Glucose Deprivation
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving Fumarate hydratase-IN-1 (FH-IN-1) in glucose-deprived media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that acts as a competitive inhibitor of fumarate hydratase (FH), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2] FH catalyzes the reversible hydration of fumarate to L-malate.[2] By inhibiting FH, FH-IN-1 leads to an intracellular accumulation of fumarate. This accumulated fumarate can then act as an oncometabolite, competitively inhibiting α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylases (PHDs).[3][4][5] This inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α) even under normal oxygen conditions (a state known as pseudohypoxia).[3][5][6][7]
Q2: Why is the cytotoxicity of this compound dependent on glucose availability?
The cytotoxicity of FH-IN-1 is significantly enhanced in glucose-deprived conditions.[1][8] Cancer cells treated with FH-IN-1 become highly dependent on glycolysis for survival because the inhibition of the TCA cycle impairs mitochondrial respiration.[2] When glucose is also unavailable, the cells are unable to produce sufficient ATP through glycolysis, leading to a severe energy crisis and subsequent cell death. In the presence of glucose, cancer cells can compensate for the FH inhibition by upregulating glycolysis, thus maintaining ATP production and survival. FH-IN-1 has been shown to inhibit proliferation and induce ATP depletion in various cancer cell lines, including SW620 (colorectal), ACHN (kidney), HCT116 (colorectal), PC3 (prostate), and SK-MEL-28 (melanoma), specifically in the absence of glucose.[8][9]
Q3: What is the reported IC50 for this compound?
This compound has shown antiproliferative activity against several cancer cell lines with a mean half-maximal inhibitory concentration (IC50) of 2.2 μM in glucose-deprived conditions.[8][9]
Q4: What are the expected downstream effects of treating cancer cells with FH-IN-1 in glucose-deprived media?
The primary effects are a significant decrease in intracellular ATP levels and a reduction in the oxygen consumption rate (OCR).[8] This is coupled with an increase in fumarate levels, stabilization of HIF-1α, and ultimately, induction of apoptosis or cell death due to metabolic catastrophe.
Data Presentation
The following tables summarize the key quantitative data regarding this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Condition | Reference |
| Mean IC50 | 2.2 µM | SW620, ACHN, HCT-116, PC3, SK-MEL-28 | Glucose-deprived media | [8][9] |
Table 2: Cellular Effects of this compound in Glucose-Deprived Conditions
| Effect | Observation | Cell Line Example | Reference |
| Cell Proliferation | Inhibition | SW620, ACHN, HCT-116, PC3, SK-MEL-28 | [8] |
| ATP Levels | Depletion | SW620 | [8] |
| Oxygen Consumption Rate (OCR) | Reduction | SW620 | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by FH-IN-1 and a general experimental workflow for studying its effects.
Caption: Signaling cascade initiated by this compound.
Caption: General workflow for in vitro experiments with FH-IN-1.
Experimental Protocols
1. Cell Viability/Growth Inhibition Assay
This protocol is designed to assess the nutrient-dependent cytotoxicity of FH-IN-1.
-
Materials:
-
Cancer cell line of interest (e.g., SW620)
-
Standard cell culture medium (e.g., DMEM with 10% FBS, high glucose)
-
Glucose-free DMEM with 10% dialyzed FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in standard culture medium.
-
The next day, gently wash the cells with PBS.
-
Replace the medium with either standard glucose-containing medium or glucose-free medium.
-
Add FH-IN-1 at various concentrations to the wells. Include a DMSO vehicle control.
-
Incubate for 48-72 hours.
-
Measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 values in each condition.
-
2. ATP Measurement Assay
This protocol measures the impact of FH-IN-1 on cellular ATP levels under glucose deprivation.
-
Materials:
-
Cancer cell line of interest
-
Glucose-free medium
-
This compound
-
2-Deoxyglucose (2-DG) as a positive control for glycolysis inhibition
-
24-well or 96-well plates
-
ATP measurement kit (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 24-well or 96-well plate and allow them to attach overnight.
-
Wash cells with PBS and switch to glucose-free medium.
-
Treat cells with a dose range of FH-IN-1 or a known concentration of 2-DG for a short duration (e.g., 30 minutes to 2 hours).
-
Lyse the cells and measure ATP levels using a luminescent plate reader as per the kit's instructions.
-
Normalize ATP levels to the total protein concentration or cell number in parallel wells.
-
3. Oxygen Consumption Rate (OCR) Measurement
This protocol assesses the effect of FH-IN-1 on mitochondrial respiration.
-
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with pyruvate and glutamine, but without glucose)
-
This compound
-
Seahorse XF Analyzer
-
-
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to form a monolayer.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with the pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load FH-IN-1 into the drug injection ports of the sensor cartridge.
-
Place the cell culture plate in the Seahorse XF Analyzer and run a baseline OCR measurement.
-
Inject FH-IN-1 and monitor the change in OCR over time.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant difference in cytotoxicity between glucose-containing and glucose-free media | - Cell line is not highly dependent on glycolysis.- Insufficient incubation time.- FH-IN-1 degradation. | - Test other cell lines known to be highly glycolytic.- Extend the incubation period with the inhibitor.- Prepare fresh dilutions of FH-IN-1 from a new stock for each experiment. |
| Unexpectedly low OCR readings in control cells | - Low cell number or poor cell health.- Sub-optimal assay medium. | - Ensure cells are healthy and seeded at the optimal density for the specific cell type.- Confirm that the assay medium is properly supplemented and at the correct pH. |
| HIF-1α not detected by Western blot in treated cells | - Insufficient treatment time.- Protein degradation during sample preparation.- Antibody issues. | - Perform a time-course experiment to determine the optimal treatment duration for HIF-1α stabilization.- Use protease inhibitors in your lysis buffer and keep samples on ice.- Validate the HIF-1α antibody with a positive control (e.g., cells treated with a hypoxia-mimetic agent like cobalt chloride). |
References
- 1. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fumarate hydratase deficiency in renal cancer induces glycolytic addiction and hypoxia-inducible transcription factor 1alpha stabilization by glucose-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting Fumarate hydratase-IN-1 experiments
Welcome to the technical support center for Fumarate hydratase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable small molecule that acts as an inhibitor of fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle.[1] It functions as a pro-drug, meaning it is converted into its active carboxylic acid form by intracellular esterases. This active form competitively inhibits FH, leading to an accumulation of fumarate within the cell. This accumulation has downstream effects on various cellular processes, including metabolism and signaling pathways.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO.[2] For in vitro experiments, stock solutions can be prepared in DMSO. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare fresh working solutions for each experiment.[3] The solid compound is stable for at least four years when stored at -20°C.[4] Stock solutions in DMSO can be stored at -80°C for up to two years or -20°C for one year; it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][6]
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with this compound leads to the inhibition of fumarate hydratase, resulting in the intracellular accumulation of fumarate. This has several downstream consequences, including:
-
Metabolic Shift: Inhibition of the TCA cycle can lead to a greater reliance on glycolysis for ATP production.[7]
-
HIF-1α Stabilization: Accumulated fumarate competitively inhibits prolyl hydroxylases, enzymes that target the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation. This leads to the stabilization of HIF-1α even under normal oxygen conditions (a state known as pseudohypoxia).[8][9]
-
Antiproliferative Effects: The inhibitor has been shown to have antiproliferative activity against various cancer cell lines.[5]
-
Nutrient-Dependent Cytotoxicity: The cytotoxic effects of this compound can be more pronounced in the absence of glucose, highlighting the cell's increased dependence on glycolysis.[4][7]
Q4: What are some potential off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of fumarate hydratase, as with any small molecule inhibitor, the possibility of off-target effects should be considered. High concentrations may lead to non-specific cellular toxicity.[10] It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay. Additionally, the accumulation of fumarate can lead to the non-enzymatic succination of cysteine residues on various proteins, which could have broader cellular consequences.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use. Store as recommended (-20°C for solid, -80°C for stock solutions).[4][5] |
| Low intracellular esterase activity: The cell line used may have low levels of the esterases required to convert the pro-drug to its active form. | Consider using a different cell line or a positive control cell line known to be sensitive to the inhibitor. | |
| High glucose concentration in media: The cytotoxic effects of the inhibitor can be masked by high glucose levels.[4][7] | Perform experiments in media with physiological glucose concentrations or in glucose-free media, including appropriate controls. | |
| Incorrect inhibitor concentration: The concentration used may be too low to elicit a response. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. A starting point for cell-based assays could be around the mean IC50 of 2.2 µM.[5] | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response. | Standardize cell culture protocols, including seeding density and passage number. Ensure media composition is consistent between experiments. |
| Inhibitor precipitation: The inhibitor may precipitate out of solution, especially in aqueous media. | Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to maintain solubility. Visually inspect for any precipitation. | |
| High background signal in assays. | Inhibitor interference with assay reagents: The inhibitor itself might interact with the detection reagents. | Run a control with the inhibitor in cell-free assay media to check for any direct effects on the assay signal. |
| Cell stress or death due to high inhibitor concentration: High concentrations can lead to non-specific cytotoxicity. | Use a lower concentration of the inhibitor or perform a time-course experiment to find the optimal treatment duration. | |
| Difficulty detecting HIF-1α stabilization. | HIF-1α is rapidly degraded: Under normoxic conditions, HIF-1α has a very short half-life.[11] | Prepare cell lysates quickly and on ice. Use lysis buffers containing protease inhibitors. Consider using a positive control for hypoxia, such as treating cells with cobalt chloride (CoCl2) or desferrioxamine (DFO).[12] |
| Using whole-cell lysates: HIF-1α translocates to the nucleus upon stabilization. | For a more robust signal, perform nuclear fractionation and use nuclear extracts for Western blotting.[12] |
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| Mean IC50 (Antiproliferative Activity) | 2.2 µM | SW620, ACHN, HCT-116, PC3, SK-MEL-28 | [5] |
| IC50 (Oxygen Consumption Rate) | 2.2 µM | SW620 (in the absence of glucose) | [4] |
| In Vitro Concentration (Immune Cell Assays) | 25 µM | Mouse CD8+ T cells | [4] |
| In Vivo Dosage | 25 mg/kg per day | B16-OVA murine melanoma model | [4] |
| Solubility in DMSO | ≥ 50 mg/mL | N/A | [13] |
| Storage Stability (Solid) | ≥ 4 years at -20°C | N/A | [4] |
| Storage Stability (DMSO Stock) | 2 years at -80°C, 1 year at -20°C | N/A | [5][6] |
Experimental Protocols
Fumarase Activity Assay (Colorimetric)
This protocol is based on the principle of a coupled enzymatic reaction where fumarase converts fumarate to malate, which is then used in a reaction that produces a colored product.
Materials:
-
Fumarase Assay Buffer
-
Fumarase Substrate (Fumarate)
-
Enzyme Mix (containing malate dehydrogenase and other coupling enzymes)
-
Developer (e.g., a tetrazolium salt)
-
NADH Standard
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~10 mg) or cells (~1 x 10^6) in 100 µL of ice-cold Fumarase Assay Buffer.[14]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of NADH standards in Fumarase Assay Buffer according to the manufacturer's instructions.
-
-
Reaction Setup:
-
Add samples (e.g., 1-50 µL) to duplicate wells of the 96-well plate. Adjust the volume to 50 µL with Fumarase Assay Buffer.
-
For a positive control, use a provided fumarase enzyme solution.
-
Prepare a master mix of the reaction components (Assay Buffer, Enzyme Mix, Developer, and Fumarase Substrate) according to the kit's protocol.
-
-
Measurement:
-
Add 50 µL of the reaction master mix to each well.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
-
Calculation:
-
Determine the rate of the reaction (change in absorbance per minute) from the linear portion of the kinetic curve.
-
Calculate the fumarase activity based on the NADH standard curve.
-
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of viability.[15]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Subtract the absorbance of blank wells (media and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for HIF-1α
This protocol is designed for the detection of the stabilized HIF-1α protein.[12][16]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear extraction kit (recommended)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Sample Preparation:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
For optimal results, perform nuclear extraction according to the manufacturer's protocol.[12] Alternatively, lyse cells directly in lysis buffer.
-
Keep samples on ice throughout the procedure.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
A loading control, such as Lamin B1 for nuclear extracts or β-actin for whole-cell lysates, should be used to ensure equal protein loading.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Diagram.
References
- 1. This compound | Fumarase inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and "cryptic targets" of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Use Inhibitors [sigmaaldrich.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. assaygenie.com [assaygenie.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Preventing precipitation of Fumarate hydratase-IN-1 in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Fumarate hydratase-IN-1 in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue stemming from its low water solubility. The compound is highly soluble in organic solvents like Dimethyl sulfoxide (DMSO), but when this concentrated stock solution is diluted into the aqueous media, the compound can crash out of solution. This happens because the final concentration of the organic solvent is too low to keep the compound dissolved.[1][2]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for this compound is DMSO.[3][4] It is highly soluble in DMSO, with concentrations of 30 mg/mL to 50 mg/mL being achievable, often requiring sonication or warming to fully dissolve.[3][5] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can negatively impact solubility.[1][5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[6] However, some sensitive cell lines may be affected at concentrations as low as 0.1%. It is always best practice to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any solvent effects.[1][7]
Q4: Can I dissolve this compound directly in water, PBS, or media?
A4: No, this compound has very low solubility in aqueous solutions. Attempting to dissolve it directly in water, PBS, or media will likely be unsuccessful. A concentrated stock solution in DMSO must be prepared first.[1]
Troubleshooting Guide
If you are observing precipitation of this compound in your experiments, follow these steps to resolve the issue.
Problem: Precipitate forms immediately after adding the inhibitor to the media.
This is the most common issue and is typically related to the dilution process.
-
Cause 1: Final solvent concentration is too low. The inhibitor's solubility is dependent on the DMSO concentration, which drops significantly upon dilution into the aqueous media.[2]
-
Solution 1: Modify the dilution technique.
-
Pre-warm the cell culture media to 37°C.[8]
-
While gently vortexing or swirling the media, add the DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.[9]
-
Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%).[6]
-
-
Cause 2: The working concentration of the inhibitor is too high. Every compound has a maximum solubility limit in a given medium.[10] The required concentration of this compound may exceed its solubility limit in your specific cell culture media. The mean IC50 value for its antiproliferative activity is 2.2 μM.[5][11]
-
Solution 2: Reduce the final concentration.
-
Review literature for the effective concentration range of this compound in similar cell lines.
-
Perform a dose-response experiment starting with a lower concentration to find the optimal balance between efficacy and solubility.
-
-
Cause 3: Poor quality of stock solution. The stock solution may not have been prepared correctly or may have degraded.
-
Solution 3: Prepare a fresh stock solution.
Problem: The media becomes cloudy over time during incubation.
This may indicate a slow precipitation or interaction with media components.
-
Cause: Interaction with media components. Serum proteins and other components in the media can sometimes interact with small molecules, leading to reduced stability and precipitation over time.
-
Solution: Add the inhibitor to serum-containing media. If you are using serum-free media, consider preparing the final dilution in complete media containing fetal bovine serum (FBS). The proteins in the serum can help to stabilize the compound and keep it in solution.[9]
Data Presentation
Solubility of this compound
The following table summarizes the solubility of this compound in various solvents based on data from multiple suppliers. Note that actual solubility can vary slightly between batches.[12]
| Solvent | Concentration | Molar Equivalent | Notes | Source(s) |
| DMSO | 50 mg/mL | 111.97 mM | Ultrasonic assistance needed. | [5] |
| DMSO | 30 mg/mL | 67.18 mM | Sonication is recommended. | [3] |
| DMSO | 1-10 mg/mL | 2.24 - 22.4 mM | Sparingly soluble. | [13] |
| Acetonitrile | 0.1-1 mg/mL | 0.22 - 2.24 mM | Slightly soluble. | [13] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a 20 mM stock solution of this compound (Molecular Weight: 446.54 g/mol ) in DMSO.
-
Weighing the Compound: Accurately weigh out 2 mg of this compound powder.
-
Solvent Addition: Add 223.9 µL of fresh, anhydrous DMSO to the vial containing the powder.
-
Dissolution: Tightly cap the vial. To aid dissolution, warm the vial to 37°C for 5-10 minutes and vortex thoroughly. If particles remain, place the vial in a bath sonicator for 10-15 minutes until the solution is clear.[3][8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to 1 year) or -80°C (up to 2 years).[5][6]
Protocol 2: Preparation of Working Solution in Cell Culture Media
This protocol describes the serial dilution method to prepare a final concentration of 10 µM in cell culture media, ensuring the final DMSO concentration is 0.1%.
-
Pre-warm Media: Place a sufficient volume of your complete cell culture medium (containing serum, if applicable) in a 37°C water bath or incubator.
-
Intermediate Dilution (in DMSO): It is best practice to perform serial dilutions in DMSO before the final dilution into aqueous media.[1] For a 10 µM final concentration, you might make a 10 mM intermediate stock from your 20 mM main stock.
-
Final Dilution (in Media):
-
Pipette the required volume of pre-warmed media into a sterile tube. For example, for 10 mL of final working solution.
-
To achieve a 10 µM final concentration from a 10 mM stock, you will perform a 1:1000 dilution. This means adding 10 µL of the 10 mM stock to 10 mL of media. The final DMSO concentration will be 0.1%.
-
While gently vortexing the tube of media, add the 10 µL of the inhibitor stock solution drop-by-drop to the side of the tube.
-
-
Application: Immediately add the prepared working solution to your cells. Do not store the inhibitor diluted in culture media.[3]
Visualizations
Signaling Pathway
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 4. This compound Supplier | CAS 1644060-37-6 | AOBIOUS [aobious.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
Fumarate Hydratase-IN-1 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Fumarate Hydratase-IN-1 (FH-IN-1).
Troubleshooting Guides
Unexpected results during experiments with this compound can often be attributed to its degradation. The following table outlines potential issues, their probable causes, and recommended solutions to ensure the integrity of your experimental outcomes.
| Issue Observed | Potential Cause | Recommended Solution |
| Reduced Potency or Activity of FH-IN-1 | Degradation of the active compound due to improper storage or handling. | Store FH-IN-1 as a solid at -20°C for long-term stability. For stock solutions in DMSO, store at -80°C and use within one year. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Hydrolysis of the ethyl ester or N-methylamide functional groups. | Maintain neutral pH conditions for aqueous buffers. If acidic or basic conditions are necessary for the experiment, minimize the exposure time of FH-IN-1 to these conditions. | |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | Formation of degradation products. | Perform a forced degradation study to identify potential degradants. Use a validated stability-indicating analytical method to separate and quantify FH-IN-1 from its degradation products. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Ensure proper cleaning and calibration of all analytical instrumentation. | |
| Inconsistent Results Between Experiments | Variability in the stability of FH-IN-1 under different experimental conditions. | Standardize all experimental parameters, including temperature, pH, and incubation times. Always use freshly prepared solutions of FH-IN-1. |
| Photodegradation of the compound. | Protect solutions containing FH-IN-1 from light, especially during long-term storage or prolonged experiments. Use amber vials or cover containers with aluminum foil. |
Frequently Asked Questions (FAQs)
1. What are the known degradation products of this compound?
While specific degradation product studies for this compound are not extensively published, based on its chemical structure, the following degradation pathways are likely:
-
Hydrolysis: The ethyl ester and N-methylamide functional groups are susceptible to hydrolysis under acidic or basic conditions. This would result in the formation of the corresponding carboxylic acid (from the ester) and carboxylic acid and methylamine (from the amide).
-
Oxidation: The biphenylmethyl group could be susceptible to oxidation, potentially forming alcohols, aldehydes, or carboxylic acids at the benzylic position.
2. How should I store this compound to minimize degradation?
For optimal stability, this compound should be stored as a solid powder at -20°C, where it can be stable for up to three years. Stock solutions, typically prepared in DMSO, should be stored at -80°C and are generally stable for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
3. What is a forced degradation study and why is it important for working with FH-IN-1?
A forced degradation study is an experiment that subjects a drug substance to stress conditions, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis, to accelerate its degradation.[1][2] This is crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways of the molecule.[1]
-
Developing and validating a stability-indicating analytical method that can accurately measure the active compound in the presence of its degradants.[2]
4. What analytical methods are recommended for analyzing FH-IN-1 and its potential degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method is recommended.[3][4] These techniques allow for the separation, identification, and quantification of the parent compound and its degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid is a common starting point for method development.[4]
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting FH-IN-1 to various stress factors to induce degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.[5]
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.[5]
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.[6]
-
-
Thermal Degradation:
-
Place the solid FH-IN-1 powder in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed powder in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
A control sample should be kept in the dark under the same conditions.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS method.
Stability-Indicating HPLC-MS Method
This is a general method that can be optimized for the analysis of FH-IN-1 and its degradation products.
-
Instrumentation: HPLC with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
MS Detection: Electrospray ionization (ESI) in positive and negative ion modes.
Quantitative Data Summary
The stability of a compound under various stress conditions can be quantified by the percentage of degradation. The following table provides a template for summarizing data from a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation of FH-IN-1 | Number of Degradation Products Detected |
| 0.1 M HCl | 24 hours | 60°C | Data to be filled | Data to be filled |
| 0.1 M NaOH | 24 hours | 60°C | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be filled | Data to be filled |
| Heat (Solid) | 48 hours | 80°C | Data to be filled | Data to be filled |
| Photolysis | 1.2 million lux hours | Room Temp | Data to be filled | Data to be filled |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. rjptonline.org [rjptonline.org]
Impact of freeze-thaw cycles on Fumarate hydratase-IN-1 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fumarate hydratase-IN-1. The information provided addresses common issues, particularly the impact of handling and storage conditions, such as freeze-thaw cycles, on the activity of the compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in a suitable solvent such as DMSO. For example, a 50 mg/mL solution can be prepared in DMSO, which may require sonication to fully dissolve.[1]
Q3: How does repeated freezing and thawing affect the activity of this compound stock solutions?
A3: Repeated freeze-thaw cycles are not recommended for this compound stock solutions as they can lead to product inactivation.[2] It is best practice to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2] While specific quantitative data on activity loss per cycle is not available, the general consensus for small molecules in solution is that freeze-thaw cycles can compromise their stability and potency.[3]
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: Once prepared, stock solutions should be aliquoted and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in my experiment. | Improper storage of the stock solution. | Ensure that the stock solution was stored at the recommended temperature (-20°C or -80°C) and that the recommended storage duration has not been exceeded.[1][2] |
| Multiple freeze-thaw cycles of the stock solution. | Prepare fresh working solutions from a new, single-use aliquot of the stock solution. For future use, ensure stock solutions are aliquoted to avoid repeated freezing and thawing.[2] | |
| Incorrect solvent used for stock solution. | Verify that a suitable solvent, such as DMSO, was used to dissolve the compound.[1] | |
| Compound degradation. | If the compound has been stored for an extended period, even under recommended conditions, its activity may diminish. Consider purchasing a new vial of the inhibitor. The stability of the solid form is reported to be at least 4 years when stored at -20°C.[4] | |
| Precipitate observed in the stock solution after thawing. | Poor solubility or solvent evaporation. | Before use, ensure the vial is brought to room temperature and vortexed to ensure the compound is fully dissolved. If precipitation persists, brief sonication may be helpful.[1] Due to the hygroscopic nature of DMSO, moisture absorption during handling can lead to precipitation after a freeze-thaw cycle.[3] |
Experimental Protocols
Preparation and Storage of this compound Stock Solution
-
Reconstitution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 5 mg of powder with a molecular weight of 446.54 g/mol , add 1.1197 mL of DMSO).[1]
-
Vortex the solution to mix. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[1]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in low-binding microcentrifuge tubes. The volume of the aliquots should be based on the typical amount needed for an experiment to avoid partial use and re-freezing.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][2]
-
-
Using the Stock Solution:
-
When ready to use, remove a single aliquot from the freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Vortex briefly before preparing the final working dilution in your experimental buffer or media.
-
Discard any unused portion of the thawed aliquot. Do not refreeze.
-
Signaling Pathways and Workflows
Fumarate Hydratase and the Krebs Cycle
Fumarate hydratase (FH) is a key enzyme in the Krebs (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[5][6]
Caption: Role of Fumarate Hydratase in the Krebs Cycle.
Impact of Fumarate Hydratase Inhibition
Inhibition of Fumarate Hydratase by this compound leads to an accumulation of fumarate. This accumulated fumarate can inhibit prolyl hydroxylases (PHDs), which are responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The resulting stabilization and accumulation of HIF-1α lead to a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect).[7][8]
Caption: Signaling cascade following FH inhibition.
Recommended Experimental Workflow for Handling this compound
To ensure the reliability and reproducibility of experimental results, it is crucial to follow a strict workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reddit.com [reddit.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abbexa.com [abbexa.com]
- 6. Fumarase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 8. Fumarate hydratase deficiency and cancer: activation of hypoxia signaling? — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
Validation & Comparative
A Comparative Guide to Fumarate Hydratase Inhibitors: Fumarate Hydratase-IN-1 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fumarate hydratase-IN-1 with other known inhibitors of Fumarate Hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle. Loss of FH function is implicated in hereditary leiomyomatosis and renal cell cancer (HLRCC), highlighting the therapeutic potential of FH inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for researchers in metabolism and drug discovery.
Performance Comparison of Fumarate Hydratase Inhibitors
This compound is a cell-permeable pro-drug that is intracellularly converted by esterases to its active form, a carboxylic acid that acts as a competitive inhibitor of FH.[1] The pro-drug exhibits potent anti-proliferative effects in cancer cell lines, particularly under glucose-deprived conditions.[1] The following table summarizes the available quantitative data for this compound and its active metabolite in comparison to other known FH inhibitors.
| Inhibitor | Type | Mechanism of Action | IC50 | Ki | Cell Permeability |
| This compound | Pro-drug | Intracellular conversion to a competitive inhibitor | 2.2 µM (mean in cancer cell lines)[1] | Not applicable | Yes[1] |
| Carboxylic Acid Metabolite of FH-IN-1 | Active Metabolite | Competitive | Not directly measured in cells | 4.5 µM | N/A (formed intracellularly) |
| Tropolone | Natural Product | Chelates active site iron ions | Data not available | Data not available | Yes |
| Citraconic Acid | Substrate Analog | Forms covalent adduct with active site cysteine residues | Data not available | Data not available | Yes |
| Dimethyl Fumarate (DMF) | Substrate Analog | Competitive binding to the active site | Data not available | Data not available | Yes |
Signaling Pathways and Cellular Effects of FH Inhibition
Inhibition of fumarate hydratase leads to the accumulation of fumarate, which acts as an oncometabolite, impacting several downstream signaling pathways. A primary consequence is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions. Accumulated fumarate competitively inhibits prolyl hydroxylases, enzymes responsible for marking HIF-1α for degradation. This leads to the upregulation of genes involved in glycolysis, angiogenesis, and cell survival.
Furthermore, recent studies have revealed that FH inhibition can trigger an innate immune response through the release of mitochondrial DNA (mtDNA) and RNA (mtRNA) into the cytoplasm. This nucleic acid release activates cytosolic sensors, leading to the production of type I interferons and other inflammatory cytokines.
Experimental Protocols
Fumarate Hydratase Activity Assay
A common method to determine FH activity and inhibition is a coupled enzyme assay. This assay monitors the conversion of fumarate to L-malate by FH, which is then oxidized by malate dehydrogenase (MDH), leading to the reduction of NAD+ to NADH. The increase in NADH absorbance at 340 nm is proportional to the FH activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Fumarate (Substrate)
-
Malate Dehydrogenase (MDH)
-
NAD+
-
Purified Fumarate Hydratase
-
Test Inhibitor (e.g., this compound active form)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NAD+, and MDH.
-
Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a control with no inhibitor.
-
Add the purified FH enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the fumarate substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time in a kinetic mode.
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
Determination of IC50 and Ki
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the initial reaction velocities against a range of inhibitor concentrations. The data is then fitted to a dose-response curve to calculate the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Ki Determination for a Competitive Inhibitor: The inhibition constant (Ki) for a competitive inhibitor can be determined by performing the FH activity assay at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate (fumarate).
-
For each inhibitor concentration, determine the initial reaction velocities at different fumarate concentrations.
-
The data can be plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, non-linear regression analysis of the velocity versus substrate concentration data at each inhibitor concentration can be used to determine the apparent Km.
-
A secondary plot of the apparent Km versus the inhibitor concentration will yield a straight line. The x-intercept of this plot is equal to -Ki.
Conclusion
This compound is a valuable tool for studying the cellular consequences of FH inhibition due to its cell permeability and conversion to a potent competitive inhibitor. Its effects on cancer cell proliferation, particularly in nutrient-stressed environments, underscore the potential of targeting metabolic vulnerabilities in cancer therapy. While other inhibitors of FH exist with diverse mechanisms of action, a lack of standardized quantitative data makes direct potency comparisons challenging. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting fumarate hydratase.
References
A Comparative Analysis for Researchers: Fumarate Hydratase-IN-1 versus Dimethyl Fumarate
In the landscape of molecular probes and therapeutic agents, Fumarate hydratase-IN-1 and dimethyl fumarate (DMF) represent two distinct molecules that, while both related to the metabolite fumarate, exert their biological effects through fundamentally different mechanisms. This guide provides a detailed, data-supported comparison of their performance, intended for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Dimethyl Fumarate (DMF) |
| Primary Target | Fumarate Hydratase (FH) | Kelch-like ECH-associated protein 1 (Keap1) |
| Mechanism of Action | Competitive inhibition of FH, leading to fumarate accumulation and TCA cycle disruption.[1] | Covalent modification of cysteine residues on Keap1, leading to Nrf2 stabilization and activation of the antioxidant response.[2][3] |
| Primary Pathway | Tricarboxylic Acid (TCA) Cycle | Nrf2 Pathway, NF-κB Pathway |
| Therapeutic Area | Preclinical cancer research[4][5] | Multiple Sclerosis, Psoriasis[6][7] |
Chemical Structures
| Compound | This compound | Dimethyl Fumarate |
| Structure | ||
| Molecular Formula | C₂₇H₃₀N₂O₄[8] | C₆H₈O₄[9][10] |
| Molecular Weight | 446.55 g/mol [8] | 144.13 g/mol [10] |
Mechanism of Action and Signaling Pathways
This compound: Direct Inhibition of the TCA Cycle
This compound is a cell-permeable small molecule that directly inhibits fumarate hydratase (FH), a critical enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the reversible hydration of fumarate to L-malate.[1][4][11] Inhibition of FH by this compound leads to an intracellular accumulation of fumarate.[12] This accumulation has several downstream consequences, including a shift towards aerobic glycolysis (the Warburg effect), alterations in cellular redox status, and the modulation of various cellular processes.[13][14] In cancer cells, this disruption of central carbon metabolism can be cytotoxic, particularly under conditions of glucose limitation.[1][5]
Dimethyl Fumarate: Activation of the Nrf2 Antioxidant Response Pathway
Dimethyl fumarate is an oral therapeutic agent that, upon administration, is rapidly metabolized to its active metabolite, monomethyl fumarate (MMF).[6][7] DMF and MMF are electrophilic molecules that react with cysteine residues on proteins.[6] The primary target of DMF is Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex that targets the transcription factor Nrf2 for degradation.[2] By covalently modifying specific cysteine residues on Keap1, DMF disrupts the Keap1-Nrf2 interaction.[2] This prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, including those involved in antioxidant defense (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and glutathione biosynthesis.[2][6][15] DMF also exerts immunomodulatory effects, in part through the inhibition of the pro-inflammatory NF-κB signaling pathway.[2][6]
Quantitative Data and Performance Comparison
Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity against a panel of cancer cell lines, with its cytotoxicity being notably dependent on nutrient availability.
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
| SW620 | Colorectal | 2.2 (mean) | [4] |
| ACHN | Kidney | 2.2 (mean) | [4] |
| HCT-116 | Colorectal | 2.2 (mean) | [4] |
| PC3 | Prostate | 2.2 (mean) | [4] |
| SK-MEL-28 | Melanoma | 2.2 (mean) | [4] |
The reported mean IC₅₀ is for a panel of cell lines including those listed.
In contrast, while DMF can induce apoptosis in certain cell types, particularly activated T-cells, its primary therapeutic application is not as a direct cytotoxic agent but as an immunomodulator and neuroprotectant.[16]
Immunomodulatory and Neuroprotective Effects
The clinical efficacy of DMF is well-documented in the context of multiple sclerosis.
| Study Type | Comparison | Key Findings | Reference |
| Retrospective Cohort | DMF vs. Interferon beta-1a | DMF was associated with a lower proportion of patients experiencing clinical relapse (9.6% vs. 24.5%) and new MRI lesions (8.7% vs. 28.6%) at 15 months. | [17] |
| Retrospective Cohort | DMF vs. Fingolimod | Comparable annualized relapse rates at 24 months. DMF had a higher discontinuation rate due to intolerability. | [18] |
| Retrospective Cohort | DMF as initial vs. secondary treatment | As an initial therapy, DMF showed a lower discontinuation rate and annualized relapse rate compared to interferons/glatiramer acetate. | [19] |
Experimental Protocols
Fumarate Hydratase Activity Assay
To assess the inhibitory effect of this compound on its target, a fumarase activity colorimetric assay can be employed.
-
Principle: This assay measures the enzymatic conversion of fumarate to L-malate, which is then oxidized to generate a product that can be detected colorimetrically.
-
Procedure Outline:
-
Prepare cell or tissue lysates.
-
Normalize protein content using a standard method (e.g., BCA assay).
-
Incubate the lysate with the assay buffer and this compound at various concentrations.
-
Initiate the reaction by adding the fumarate substrate.
-
Measure the absorbance at the appropriate wavelength at multiple time points to determine the reaction kinetics.
-
Calculate the FH activity, often expressed as the amount of product (e.g., NADH) produced per minute per milligram of protein.[20]
-
Nrf2 Pathway Activation Assay
The activation of the Nrf2 pathway by DMF can be quantified by measuring the expression of Nrf2 target genes.
-
Principle: This assay utilizes quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nrf2 target genes, such as NQO1 and HO-1.
-
Procedure Outline:
-
Treat cells (e.g., peripheral blood mononuclear cells) with DMF or MMF at various concentrations and time points.
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the isolated RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for Nrf2 target genes (e.g., NQO1, HO-1) and a reference gene (e.g., GAPDH).
-
Analyze the relative gene expression levels using the ΔΔCt method.[21]
-
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 7. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
- 9. Dimethyl fumarate [webbook.nist.gov]
- 10. scbt.com [scbt.com]
- 11. This compound | Fumarase inhibitor | Probechem Biochemicals [probechem.com]
- 12. Fumarate hydratase is a critical metabolic regulator of hematopoietic stem cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 14. Molecular Pathways: Fumarate Hydratase-Deficient Kidney Cancer: Targeting the Warburg Effect in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of dimethyl fumarate and interferon outcomes in an MS cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative efficacy and discontinuation of dimethyl fumarate and fingolimod in clinical practice at 24-month follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative effectiveness of dimethyl fumarate as the initial and secondary treatment for MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthetically Lethal Interactions of Heme Oxygenase-1 and Fumarate Hydratase Genes [mdpi.com]
- 21. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Fumarate Hydratase-IN-1 vs. Genetic Knockdown of Fumarate Hydratase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to malate. Its deficiency, due to genetic mutations, is linked to hereditary leiomyomatosis and renal cell cancer (HLRCC), establishing FH as a tumor suppressor. The resulting accumulation of the oncometabolite fumarate disrupts cellular metabolism and signaling, notably stabilizing the hypoxia-inducible factor 1α (HIF-1α), a key player in tumor progression.[1][2][3][4][5] To study the roles of FH in normal physiology and disease, researchers primarily employ two methods to reduce its activity: the use of small molecule inhibitors like Fumarate hydratase-IN-1 (FH-IN-1) and genetic knockdown techniques such as short hairpin RNA (shRNA).
This guide provides an objective comparison of these two approaches, presenting available experimental data, detailed protocols for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: A Shared Path to Fumarate Accumulation
Both this compound and genetic knockdown of FH aim to reduce or eliminate the enzymatic activity of fumarate hydratase. The immediate biochemical consequence is the intracellular accumulation of fumarate.[2][6] This accumulation is the primary driver of the subsequent cellular effects.
Fumarate acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[1] Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, marking it for degradation. By inhibiting PHDs, accumulated fumarate leads to the stabilization and activation of HIF-1α, even in the presence of oxygen, a phenomenon known as pseudohypoxia.[1][3][4] Activated HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, contributing to tumorigenesis.[1]
Quantitative Data Comparison
Direct quantitative comparisons between this compound and FH knockdown in the same experimental setting are limited in the currently available literature. However, by cross-referencing studies using similar cell lines and assays, we can construct a comparative overview.
Table 1: Comparison of Effects on Cell Viability
| Parameter | This compound | Genetic Knockdown of FH (shRNA) | Cell Line | Reference |
| Effect on Proliferation | Antiproliferative activity | Can inhibit proliferation, but may not affect it in some cancer cells. | Various cancer cell lines, A549 lung cancer cells | [7][8] |
| IC50 / Knockdown Efficiency | IC50 of 11.73 ± 0.71 µM (Arecoline, another compound with effects on A549 cells) | 75-90% knockdown efficiency has been reported for other genes. | A549 lung cancer cells | [7][9] |
| Observed Viability Reduction | Dose-dependent decrease in cell viability. | Can lead to diminished viability and proliferation. | Various cancer cell lines | [4][10] |
Table 2: Comparison of Effects on Cellular Metabolism and Signaling
| Parameter | This compound | Genetic Knockdown of FH (shRNA/siRNA) | Cell Line Context | Reference |
| Fumarate Levels | Leads to fumarate accumulation. | Significantly higher fumarate levels. | General, CL1-0 lung cancer cells | [2][11] |
| Malate Levels | Expected to decrease. | Significantly lower malate levels. | CL1-0 lung cancer cells | [11] |
| HIF-1α/HIF-2α Protein Levels | Induces HIF-1α stabilization. | Increases HIF-1α and HIF-2α protein levels. | General, VHL null ccRCC lines | [1][12] |
| Downstream Signaling | Upregulation of tumor necrosis factor signaling. | Activation of IL-6/JAK/STAT3 pathway. | Macrophages, Renal cancer cells | [13][14] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the effects of both this compound and FH knockdown.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.[15]
-
Treatment:
-
FH-IN-1: Treat cells with varying concentrations of this compound.
-
FH Knockdown: For stable knockdown lines, seed the cells as described. For transient knockdown, transfect cells with shRNA constructs prior to seeding.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.[15]
-
Measurement: Read the absorbance at a wavelength of 490 nm using a microplate reader.[15]
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells.
Metabolite Extraction and Analysis (LC-MS/MS)
This protocol is for the quantification of TCA cycle intermediates like fumarate and malate.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted metabolites into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the metabolites using a suitable chromatography column (e.g., a C18 column).
-
Detect and quantify the metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Western Blot for HIF-1α
This method is used to detect and quantify the levels of HIF-1α protein.
-
Protein Extraction:
-
Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity relative to a loading control like β-actin or GAPDH.[16]
-
shRNA-mediated Gene Knockdown
This protocol outlines the steps for creating stable cell lines with reduced FH expression.
-
shRNA Design and Vector Construction: Design shRNA sequences targeting the FH mRNA and clone them into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect the shRNA-containing vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduction: Infect the target cells (e.g., A549) with the lentiviral particles.
-
Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation of Knockdown:
-
Quantitative RT-PCR (qRT-PCR): Measure the FH mRNA levels to confirm transcriptional silencing.
-
Western Blot: Measure the FH protein levels to confirm reduced protein expression.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway affected by FH inhibition.
Experimental Workflow
Caption: General experimental workflow for comparison.
Discussion and Conclusion
Both this compound and genetic knockdown of FH are valuable tools for studying the consequences of fumarate hydratase deficiency.
-
This compound offers a rapid, dose-dependent, and reversible method to inhibit FH activity. This makes it suitable for acute studies and for mimicking the effects of a therapeutic intervention. However, potential off-target effects, though not extensively reported for FH-IN-1, are a general concern with small molecule inhibitors.[17]
-
Genetic knockdown using shRNA provides a highly specific and long-term solution for reducing FH expression. This is ideal for creating stable cell lines that model chronic FH deficiency. The main drawbacks are the time-consuming process of generating and validating knockdown cell lines and the potential for incomplete knockdown, which can vary between cell lines.
The choice between these two methods will depend on the specific research question. For screening and acute functional studies, FH-IN-1 is a practical choice. For developing long-term models of FH deficiency and for studies requiring high specificity, genetic knockdown is the preferred method.
References
- 1. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 2. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fumarate hydratase-deficient renal cell carcinoma cells respond to asparagine by activation of the unfolded protein response and stimulation of the hexosamine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and "cryptic targets" of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fumarate hydratase inhibits non-small cell lung cancer metastasis via inactivation of AMPK and upregulation of DAB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WITHDRAWN: Effect of shRNA‑mediated knockdown EBF1 gene expression on the proliferation of lung cancer cell line A549 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fumarate Mediates a Chronic Proliferative Signal in Fumarate Hydratase-Inactivated Cancer Cells by Increasing Transcription and Translation of Ferritin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reduced Expression of Fumarate Hydratase in Clear Cell Renal Cancer Mediates HIF-2α Accumulation and Promotes Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fumarate hydratase inhibition activates innate immunity via mitochondrial nucleic acid release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FRAS1 knockdown reduces A549 cells migration and invasion through downregulation of FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting ABL1-mediated Oxidative Stress Adaptation in Fumarate Hydratase-Deficient Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Fumarate Hydratase-IN-1: A Comparative Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fumarate hydratase-IN-1, a known inhibitor of fumarate hydratase (FH), with other alternative compounds. The objective is to present a clear overview of its performance, supported by available experimental data, to aid researchers in selecting the appropriate tools for their studies.
Introduction to this compound
This compound is a cell-permeable small molecule that has been identified as an inhibitor of fumarate hydratase, a key enzyme in the tricarboxylic acid (TCA) cycle.[1] It functions as a prodrug, being converted intracellularly to its active carboxylic acid form, which then competitively inhibits FH.[2] This inhibition leads to a nutrient-dependent cytotoxicity, making it a valuable tool for studying cancer metabolism and other cellular processes involving FH.[1]
Performance Comparison
A direct quantitative comparison of the selectivity of this compound against a broad panel of metabolic enzymes is not extensively available in the public domain. The initial discovery of the compound noted that its cellular effects on oxygen consumption were distinct from those of typical inhibitors of mitochondrial oxidative phosphorylation, suggesting a degree of specificity.[1][3] However, detailed head-to-head profiling against other TCA cycle enzymes or other metabolic pathways is not well-documented.
The following table summarizes the available data for this compound and provides a comparison with other known modulators of fumarate hydratase activity. It is important to note that many of these alternatives are either substrate analogs or compounds with pleiotropic effects, and thus may not be directly comparable in terms of specificity.
Table 1: Comparison of this compound and Alternative Compounds
| Compound | Target(s) | Mechanism of Action | Potency (K_i_ or IC_50_) | Known Off-Target Effects/Selectivity Profile |
| This compound (active form) | Fumarate Hydratase | Competitive Inhibitor | K_i_ = 4.5 µM[2] | Selectivity profile against other metabolic enzymes is not extensively documented. Distinct from mitochondrial OXPHOS inhibitors.[1] |
| Dimethyl Fumarate (DMF) | Fumarate Hydratase, Nrf2 activator, etc. | Substrate analog, covalent modifier of proteins | Inhibition of FH is context-dependent. | Broad cellular effects, including activation of the Nrf2 pathway and modulation of immune responses.[4] |
| Malonate | Succinate Dehydrogenase, Fumarate Hydratase | Competitive Inhibitor | FH inhibition is weaker than for succinate dehydrogenase. | Primarily a potent inhibitor of succinate dehydrogenase (Complex II). |
| Tropolone | Fumarate Hydratase | Direct inhibitor | Not specified in readily available literature for FH. | Can chelate metal ions, potentially affecting other metalloenzymes. |
| Cis-aconitate | Aconitase, Fumarate Hydratase | Competitive Inhibitor | FH inhibition is less potent than for aconitase. | Primarily an inhibitor of aconitase. |
Signaling Pathways and Experimental Workflows
To understand the context in which this compound acts, it is crucial to visualize its place in cellular metabolism and the methodologies used to characterize it.
Caption: Inhibition of Fumarate Hydratase (FH) by this compound within the TCA cycle.
The following diagram illustrates a typical workflow for identifying and characterizing a specific enzyme inhibitor like this compound.
References
- 1. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. assaygenie.com [assaygenie.com]
Comparative Analysis of Fumarate Hydratase Inhibitors: A Mass Spectrometry-Based Assessment
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fumarate Hydratase-IN-1 (FH-IN-1) and other fumarate hydratase (FH) inhibitors, supported by mass spectrometry data. This analysis focuses on the cellular metabolic perturbations induced by these compounds, offering insights into their mechanisms of action and potential therapeutic applications.
Fumarate hydratase is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate.[1] Inhibition of FH leads to the accumulation of fumarate, a metabolite implicated in various cellular processes, including metabolic reprogramming and inflammatory responses.[2] Understanding the specific effects of different FH inhibitors on the cellular metabolome and proteome is crucial for the development of targeted therapies.
Performance Comparison of Fumarate Hydratase Inhibitors
This section compares the effects of this compound to Dimethyl Fumarate (DMF), a well-characterized immunomodulatory drug that also inhibits FH. The following table summarizes the quantitative changes in key TCA cycle intermediates observed in human plasma after treatment with DMF, as determined by mass spectrometry. While direct comparative quantitative data for FH-IN-1 from a single study is not available, it is established that as a direct, competitive inhibitor, its primary effect is the accumulation of fumarate.
Table 1: Mass Spectrometry Analysis of TCA Cycle Metabolites Following Dimethyl Fumarate (DMF) Treatment [3]
| Metabolite | Fold Change vs. Control | q-value |
| Fumarate | 1.58 | 0.00500 |
| Succinate | 1.18 | 0.04060 |
| Succinyl-carnitine | 1.74 | 0.02670 |
Data from untargeted plasma metabolomics of multiple sclerosis patients 6 weeks after initiating DMF treatment.[3]
Analysis:
Treatment with DMF leads to a statistically significant increase in the plasma levels of fumarate and succinate.[3][4] The 1.58-fold increase in fumarate is a direct consequence of FH inhibition.[3][4] The concurrent elevation of succinate suggests a potential reversal of flux through the succinate dehydrogenase complex.[3] Furthermore, the significant increase in succinyl-carnitine indicates broader effects on the TCA cycle and related metabolic pathways.[3][4]
As a cell-permeable and competitive inhibitor of fumarate hydratase, this compound is expected to induce a more direct and potent accumulation of intracellular fumarate compared to the indirect action of some other inhibitors.[2] The nutrient-dependent cytotoxicity of FH-IN-1, particularly under low glucose conditions, highlights its targeted effect on cellular energy metabolism.
Signaling Pathways and Experimental Workflows
The inhibition of fumarate hydratase and subsequent accumulation of fumarate have significant downstream effects on cellular signaling. One of the key pathways affected is the inflammatory response.
References
Comparative Guide to Control Experiments for Fumarate Hydratase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for researchers utilizing Fumarate hydratase-IN-1 (FH-IN-1), a cell-permeable inhibitor of the Krebs cycle enzyme fumarate hydratase (FH). Proper controls are critical for validating the on-target effects of FH-IN-1 and accurately interpreting experimental outcomes. This document outlines key validation assays, presents comparative data, and provides detailed experimental protocols.
Introduction to this compound
This compound is a potent and cell-permeable inhibitor of fumarate hydratase, the enzyme responsible for the reversible hydration of fumarate to L-malate in the mitochondrial tricarboxylic acid (TCA) cycle and the cytoplasm.[1][2] Inhibition of FH by FH-IN-1 leads to the accumulation of intracellular fumarate, which has been shown to have significant downstream effects on cellular metabolism and signaling pathways. Notably, the cytotoxic effects of FH-IN-1 are nutrient-dependent, with increased potency observed under low-glucose conditions, highlighting a metabolic vulnerability in treated cells.[2]
Key Control Experiments and Comparative Data
To ensure the specificity of experimental results obtained using FH-IN-1, a series of control experiments are recommended. These controls are designed to differentiate on-target effects from off-target activities and to characterize the specific cellular response to FH inhibition.
In Vitro Enzymatic Assay: Specificity of FH Inhibition
A direct biochemical assay is the foundational experiment to confirm that FH-IN-1 specifically inhibits fumarate hydratase. It is also crucial to demonstrate that the inhibitor does not affect related enzymes in the metabolic pathway, such as malate dehydrogenase.
Table 1: In Vitro Enzymatic Inhibition Data
| Compound | Target Enzyme | Assay Type | Result |
| This compound (active form) | Fumarate Hydratase | Enzymatic Activity | Competitive inhibitor, Ki = 4.5 µM[2] |
| This compound (ester prodrug) | Fumarate Hydratase | Enzymatic Activity | No significant inhibition |
| This compound (active form) | Malate Dehydrogenase | Enzymatic Activity | No significant inhibition |
| Negative Control Compound | Fumarate Hydratase | Enzymatic Activity | No significant inhibition |
Cellular Viability Assays: Nutrient-Dependent Cytotoxicity
A hallmark of FH inhibition is the increased reliance of cells on glycolysis for survival. Therefore, a critical control is to assess the cytotoxicity of FH-IN-1 in the presence and absence of glucose.
Table 2: Comparative Cellular Viability (IC50) of this compound
| Cell Line | Condition | IC50 (µM) |
| SW620 (colorectal cancer) | Low Glucose | ~2.2[3] |
| ACHN (kidney cancer) | Low Glucose | ~2.2[3] |
| HCT-116 (colorectal cancer) | Low Glucose | ~2.2[3] |
| PC3 (prostate cancer) | Low Glucose | ~2.2[3] |
| SK-MEL-28 (melanoma) | Low Glucose | ~2.2[3] |
| SW620 (colorectal cancer) | High Glucose | > 50 |
Cellular Respiration Assay: Impact on Mitochondrial Function
Inhibition of the TCA cycle enzyme FH is expected to decrease mitochondrial respiration. The Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).
Table 3: Effect of this compound on Cellular Respiration in SW620 Cells
| Parameter | Treatment | Effect |
| Oxygen Consumption Rate (OCR) | This compound (0.5-5.0 µM) | Dose-dependent reduction[2] |
| Basal Respiration | This compound | Expected to decrease |
| Maximal Respiration | This compound | Expected to decrease |
| Spare Respiratory Capacity | This compound | Expected to be compromised |
| ATP Production | This compound | Expected to decrease |
Experimental Protocols
Fumarate Hydratase Activity Assay
This assay measures the enzymatic activity of FH by monitoring the conversion of fumarate to malate, which is then coupled to the reduction of NAD+ to NADH by malate dehydrogenase.
Materials:
-
Cell or tissue lysate
-
Fumarase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Fumarate solution (substrate)
-
Malate Dehydrogenase
-
NAD+
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare cell or tissue lysates in cold Fumarase Assay Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
In a 96-well plate, add the sample lysate.
-
Prepare a reaction mixture containing Fumarase Assay Buffer, malate dehydrogenase, and NAD+.
-
Add the reaction mixture to the wells containing the sample.
-
Initiate the reaction by adding the fumarate substrate.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for 10-60 minutes at 37°C.
-
The rate of increase in absorbance at 340 nm is proportional to the fumarase activity.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control compounds in media with and without glucose.
-
Incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 4 hours or overnight at 37°C.
-
Measure the absorbance at 570 nm.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
This compound and control compounds
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A, as well as this compound or control compounds.
-
Calibrate the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Analyze the data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Visualizations
References
A Comparative Guide to Fumarate Hydratase-IN-1 in Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fumarate hydratase-IN-1 (FH-IN-1) with alternative methods for studying and rescuing fumarate hydratase (FH) deficiency in a research setting. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of relevant pathways and workflows to aid in experimental design and interpretation.
Introduction to Fumarate Hydratase and Its Inhibition
Fumarate hydratase is a crucial enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2] Its deficiency, often linked to mutations in the FH gene, leads to the accumulation of fumarate, a proposed oncometabolite.[3] This accumulation has profound cellular consequences, including the stabilization of hypoxia-inducible factor (HIF-1α) and alterations in cellular metabolism and signaling, ultimately contributing to diseases like hereditary leiomyomatosis and renal cell carcinoma (HLRCC).[3][4]
This compound is a cell-permeable inhibitor of FH that has been instrumental in studying the effects of acute FH inhibition.[5] "Rescue experiments" are pivotal in this context, as they aim to reverse the phenotypic consequences of FH inhibition or deficiency, thereby validating the causal link between FH activity and cellular function. This guide will compare the use of FH-IN-1 with genetic approaches and other chemical tools in performing such rescue experiments.
Comparison of Fumarate Hydratase Perturbation Methods
The study of FH function and the development of therapeutic strategies for FH-deficient cancers rely on various methods to perturb its activity. Here, we compare the pharmacological inhibition by FH-IN-1 with genetic knockout of the FH gene and the use of fumarate esters to mimic fumarate accumulation.
| Feature | This compound | FH Gene Knockout (CRISPR/shRNA) | Fumarate Esters (e.g., Dimethyl Fumarate) |
| Mechanism of Action | Reversible, competitive inhibition of FH enzyme activity.[6] | Permanent loss of FH protein expression and activity. | Increases intracellular fumarate levels, mimicking a consequence of FH deficiency.[7] |
| Temporal Control | Acute and reversible; effects are observed upon addition and can be washed out. | Chronic and irreversible loss of function. | Acute and reversible upon removal. |
| Specificity | Primarily targets FH, but off-target effects are possible. | Highly specific to the FH gene. | Can have pleiotropic effects beyond fumarate accumulation, including Nrf2 activation.[8][9] |
| Use in Rescue Experiments | Ideal for inducing a phenotype that can then be rescued by removing the inhibitor or adding downstream metabolites. | Serves as a baseline "deficient" state for rescue by re-expression of a functional FH gene. | Used to determine if the effects of FH deficiency are solely due to fumarate accumulation. |
| Typical Concentration/Dose | IC50 of ~2.2 µM in various cancer cell lines.[5][6] | Not applicable. | 40 µM used to sensitize cells to erastin-induced cell death.[7] |
Performance Data in Rescue Experiments
The following table summarizes quantitative data from representative rescue experiments involving FH perturbation.
| Experimental Setup | Phenotype Observed | Rescue Strategy | Result of Rescue | Reference |
| FH-deficient HLRCC cells (UOK262) | Increased sensitivity to ferroptosis inducers (erastin). | Stable re-expression of functional, flag-tagged FH. | Restored resistance to erastin-induced cell death. | [7] |
| HEK-293T FH knockout cells | Inhibited cell proliferation. | Supplementation with diethyl malate (a downstream metabolite). | Partially restored cell proliferation. | [5] |
| Fh1-deficient hematopoietic stem cells | Impaired self-renewal and multilineage hematopoiesis. | Re-expression of a cytoplasmic FH isoform (normalizes fumarate but not mitochondrial respiration). | Rescued the hematopoietic phenotypes. | [10] |
| FH-deficient mouse kidney cells | Diminished clonogenic potential upon treatment with HO-1 inhibitor (ZnPPIX). | Re-expression of a correct FH gene. | Restored clonogenic potential in the presence of ZnPPIX. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Signaling pathway of FH inhibition leading to HIF-1α stabilization.
Caption: General experimental workflow for an FH rescue experiment.
Experimental Protocols
Here we provide detailed methodologies for key experiments cited in this guide.
Fumarate Hydratase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[3][10][11][12]
Principle: The enzymatic activity of FH is determined by measuring the production of L-malate, which is then used in a coupled enzymatic reaction that leads to the formation of a colored product. The increase in absorbance is proportional to the FH activity.
Materials:
-
96-well clear flat-bottom plates
-
Spectrophotometric microplate reader
-
Fumarase Assay Kit (containing Assay Buffer, Substrate (fumarate), and coupled enzymes)
-
Cell lysate or tissue homogenate
-
This compound or other inhibitors
Procedure:
-
Sample Preparation:
-
Adherent Cells: Scrape cells in cold Assay Buffer. Do not use proteolytic enzymes.
-
Suspension Cells: Pellet cells by centrifugation (2,000 x g for 5 minutes at 4°C).
-
Homogenize or sonicate cells in an appropriate volume of cold Assay Buffer.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the sample.
-
-
Assay Reaction:
-
Prepare a master mix of the assay reagents according to the kit manufacturer's instructions.
-
Add 20 µL of sample (or inhibitor-treated sample) to each well.
-
Add 80 µL of the working reagent to each well.
-
Mix briefly and incubate at 37°C.
-
-
Measurement:
-
Read the absorbance at 565 nm at two time points (e.g., 10 and 40 minutes) in kinetic mode.
-
-
Calculation:
-
Calculate the change in absorbance over time (ΔOD/min).
-
Determine FH activity using a standard curve provided with the kit.
-
Measurement of Intracellular Fumarate by LC-MS/MS
This protocol provides a general workflow for the quantification of intracellular metabolites.[13][14][15][16]
Principle: Cells are rapidly quenched and metabolites are extracted. The concentration of fumarate in the extract is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard.
Materials:
-
LC-MS/MS system
-
Quenching/Extraction solution (e.g., 80:20 methanol:water at -80°C)
-
Stable isotope-labeled fumarate internal standard
-
Cell culture plates and scraper
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency and treat with FH-IN-1 or other compounds as required.
-
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Immediately add ice-cold quenching/extraction solution containing the internal standard to the plate.
-
Scrape the cells and collect the cell lysate/extraction mixture.
-
Vortex and incubate at -20°C for 20 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the extract at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate metabolites using a suitable chromatography column and gradient.
-
Detect and quantify fumarate and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of endogenous fumarate to the internal standard.
-
Determine the absolute concentration of fumarate by comparing this ratio to a standard curve.
-
Western Blot for HIF-1α Stabilization
This protocol is a standard method for detecting protein levels.[1][2][17][18][19]
Principle: Cellular proteins are separated by size using SDS-PAGE, transferred to a membrane, and the protein of interest (HIF-1α) is detected using a specific primary antibody and a labeled secondary antibody.
Materials:
-
SDS-PAGE gels and electrophoresis apparatus
-
Electrotransfer system and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with FH-IN-1 or expose to hypoxia (positive control).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. To prevent degradation, it is recommended to lyse cells quickly and directly in Laemmli sample buffer.[18]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Load 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Cell Viability Assay (MTT Assay)
This is a common colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[20][21][22][23]
Principle: The tetrazolium dye MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of FH-IN-1 or other test compounds for the desired duration.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 1-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength of 570 nm.
-
Conclusion
This compound is a valuable tool for the acute and reversible inhibition of fumarate hydratase, enabling detailed studies of the immediate cellular consequences of FH inactivation. Its use in rescue experiments, where its effects are reversed by washout or metabolic supplementation, provides strong evidence for the role of FH in various cellular processes. In comparison, genetic knockout of the FH gene offers a model for chronic FH deficiency, which is essential for studying long-term adaptations and for rescue experiments involving gene re-expression. Fumarate esters provide a means to specifically investigate the downstream effects of fumarate accumulation. The choice of method will depend on the specific research question, with each approach offering unique advantages for dissecting the complex biology of fumarate hydratase. The protocols and data presented in this guide are intended to facilitate the design and execution of robust and informative rescue experiments in this field.
References
- 1. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. neurology.org [neurology.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cell Viability Assay Protocols | Thermo Fisher Scientific - RU [thermofisher.com]
- 22. vigo-avocats.com [vigo-avocats.com]
- 23. Cell Viability Assay with Sapphire700™ Stain and the Odyssey® CLx and Sa Imaging Systems [protocols.io]
Comparative Guide to Structural Analogs of Fumarate Hydratase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fumarate hydratase-IN-1 and its known structural analogs. Fumarate hydratase (FH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, and its inhibition has emerged as a potential therapeutic strategy in oncology. This document summarizes the available quantitative data, outlines experimental protocols for assessing inhibitor performance, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: A Comparative Analysis of Fumarate Hydratase Inhibitors
This compound (also referred to as compound 2 in seminal literature) is a cell-permeable ethyl ester prodrug. Upon cellular uptake, it is hydrolyzed to its active carboxylic acid form (compound 3), which is a competitive inhibitor of fumarate hydratase. The development of these inhibitors originated from a pyrrolidinone-based scaffold (compound 1).
The following table summarizes the key performance data for this compound and its closely related analogs as reported in the foundational study by Takeuchi et al. (2015).
| Compound Name/Reference | Chemical Structure | Type | Target | IC50 (µM) | Ki (µM) | Notes |
| This compound (Compound 2) | Ethyl ester of Compound 3 | Prodrug Inhibitor | Fumarate Hydratase | Mean of 2.2[1] | - | Cell-permeable. Antiproliferative activity measured in various cancer cell lines (SW620, ACHN, HCT-116, PC3, and SK-MEL-28) in the absence of glucose. |
| Compound 3 | Carboxylic acid derivative | Active Inhibitor | Fumarate Hydratase | - | 4.5[1] | The active, cell-internal form of this compound. A competitive inhibitor of fumarate hydratase. |
| Compound 1 | Pyrrolidinone scaffold | Precursor | Fumarate Hydratase | - | - | Initial hit from a high-throughput screen that led to the development of this compound. |
| Compound 4 | Photoaffinity probe | Research Tool | Fumarate Hydratase | - | - | An analog designed for target identification studies. |
Experimental Protocols
Accurate assessment of fumarate hydratase inhibition is critical for the evaluation of novel analogs. Below are detailed methodologies for key experiments.
Fumarate Hydratase Activity Assay (Coupled Enzyme Assay)
This is a widely used method to measure the enzymatic activity of fumarate hydratase in vitro.
Principle: The assay measures the conversion of fumarate to L-malate by fumarate hydratase. The L-malate produced is then used as a substrate by malate dehydrogenase (MDH), which catalyzes its oxidation to oxaloacetate, coupled with the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
Reagents:
-
Phosphate buffer (50 mM, pH 7.5)
-
Fumarate solution (substrate)
-
NAD+ solution
-
Malate Dehydrogenase (MDH) enzyme
-
Purified Fumarate Hydratase or cell lysate containing the enzyme
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NAD+, and MDH in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
To initiate the reaction, add the fumarate solution to all wells.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
The rate of NADH production is proportional to the fumarate hydratase activity. Calculate the initial reaction velocities from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay evaluates the cytostatic or cytotoxic effects of the inhibitors on cancer cell lines.
Principle: The assay measures the number of viable cells after a defined period of treatment with the test compound. This can be achieved using various methods, such as the MTT or resazurin reduction assays, or by direct cell counting.
Reagents and Materials:
-
Cancer cell lines (e.g., SW620, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free medium (for nutrient-dependent cytotoxicity studies)
-
Test compounds
-
MTT or Resazurin solution
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium (with or without glucose) containing various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway of Fumarate Hydratase
Caption: Fumarate hydratase role in the TCA cycle and hypoxia pathway.
Experimental Workflow for Inhibitor Comparison
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
